Chemical structure and molecular weight of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde
An In-depth Technical Guide to 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Cyclopenty...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde, a unique α,α-disubstituted aldehyde. The document delineates its chemical structure, physicochemical properties, and a proposed synthetic pathway with detailed experimental considerations. Furthermore, it outlines robust methodologies for structural elucidation and characterization, grounding all claims in established chemical principles. This guide serves as a foundational resource for researchers interested in the synthesis and application of complex aldehydes and their derivatives in medicinal chemistry and materials science.
Introduction
Aldehydes are a cornerstone of organic chemistry, valued for their reactivity and utility as precursors in a vast array of chemical transformations. Within this class, α,α-disubstituted aldehydes such as 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde represent a significant synthetic challenge and an opportunity for molecular innovation. This compound uniquely combines a bulky, non-polar cyclopentyl moiety with a polar, functionalized 4-hydroxyphenyl group at the α-position to the carbonyl. This distinct architecture suggests potential applications as a scaffold in drug discovery, where the interplay of lipophilic and hydrophilic domains can be finely tuned to modulate biological activity. The presence of a reactive aldehyde, a phenolic hydroxyl group, and a sterically hindered chiral center makes this molecule a target of interest for creating complex molecular architectures.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde are derived from its constituent parts: a cyclopentane ring, a 4-hydroxyphenyl (phenol) group, and an acetaldehyde core.
Chemical Structure
The IUPAC name for this compound is 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde. The structure features a central carbon atom (C2) bonded to four different groups: a hydrogen atom, a cyclopentyl ring, a 4-hydroxyphenyl ring, and a formyl group (-CHO). This central carbon is a stereocenter, meaning the molecule can exist as a pair of enantiomers.
Caption: Chemical structure of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde.
Physicochemical Data
The properties of the target molecule are calculated based on its deduced structure.
Property
Value
Source
Molecular Formula
C₁₃H₁₆O₂
Calculated
Molecular Weight
204.26 g/mol
Calculated
Monoisotopic Mass
204.11503 Da
Calculated
Composition
C (76.44%), H (7.90%), O (15.66%)
Calculated
Proposed Synthesis and Experimental Workflow
Synthesizing α,α-disubstituted aldehydes is a complex task due to the steric hindrance around the carbonyl group and the potential for side reactions. A plausible and robust synthetic strategy involves the alkylation of a suitable phenylacetaldehyde derivative.
Synthetic Rationale
The proposed synthesis begins with 4-hydroxyphenylacetic acid, a readily available starting material. The strategy involves protecting the phenol, converting the carboxylic acid to an aldehyde, and then introducing the cyclopentyl group at the α-position.
Expertise & Experience: This multi-step approach is chosen to control the reactivity of the different functional groups. Protecting the acidic phenol prevents it from interfering with base-mediated alkylation steps. Converting the acid to a more reactive intermediate before reduction to the aldehyde avoids over-reduction to the alcohol. The final alkylation is the critical step to form the quaternary carbon center.
Experimental Workflow Diagram
Exploratory
Comprehensive Technical Guide on 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde: Physical Properties, Synthesis, and Applications
Executive Summary and Chemical Identity 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde (CAS: 931583-38-9) is a highly specialized, alpha-chiral aldehyde that serves as a critical synthetic intermediate in modern medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary and Chemical Identity
2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde (CAS: 931583-38-9) is a highly specialized, alpha-chiral aldehyde that serves as a critical synthetic intermediate in modern medicinal chemistry[1]. Its primary application lies in the synthesis of quinoline-based leukotriene synthesis inhibitors, most notably Veliflapon (BAY X 1005) , a potent 5-lipoxygenase-activating protein (FLAP) inhibitor used in the treatment of asthma and cardiovascular inflammation[2],.
Due to the stereocenter at the alpha-position, the handling, physical characterization, and downstream asymmetric reduction of this compound require precise methodologies. This whitepaper provides an authoritative breakdown of its physical properties, crystallographic behavior, and the step-by-step synthetic workflows required to utilize it effectively in drug development.
Physical and Chemical Properties
The quantitative properties of 2-cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde are summarized below. Data is aggregated from computational models and empirical handling standards[3].
The Melting Point Anomaly: Causality of Physical State
In standard pharmacopeial databases, the experimental melting point of 2-cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde is rarely cataloged as a sharp, discrete value. As a Senior Application Scientist, it is crucial to understand the structural physics dictating this behavior.
Mechanistic Causality: The physical state of this intermediate is governed by competing intermolecular forces. The para-hydroxyl group on the phenyl ring strongly promotes intermolecular hydrogen bonding, a force that typically increases crystal lattice energy and drives up melting points. However, the presence of the bulky, conformationally flexible cyclopentyl group at the alpha-position introduces massive steric hindrance. This steric bulk disrupts the planar stacking of the aromatic rings, preventing efficient, tightly packed crystal lattice formation.
Consequently, the melting point is depressed to near room temperature. The compound easily supercools, presenting as a highly viscous liquid or an amorphous semi-solid rather than a highly ordered crystalline solid. Gentle heating (e.g., a 40 °C water bath) is often required to ensure homogeneity before pipetting or transferring the reagent.
Biological Application: The FLAP/5-LOX Pathway
To understand the value of this intermediate, we must examine its downstream active pharmaceutical ingredient (API), Veliflapon (BAY X 1005)[4]. Veliflapon binds directly to FLAP, preventing the translocation of arachidonic acid to 5-lipoxygenase (5-LOX), thereby halting the inflammatory leukotriene cascade[2].
Fig 1: Mechanism of FLAP inhibition by Veliflapon within the arachidonic acid cascade.
The synthesis of the Veliflapon API requires the strict (R)-enantiomer of the downstream acid. Because 2-cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde is synthesized as a racemate, it must undergo Dynamic Kinetic Resolution (DKR) via Ruthenium-catalyzed asymmetric hydrogenation[5].
Causality Behind Experimental Choices
Aldehydes with an alpha-stereocenter are notoriously prone to racemization. Rather than viewing this as a synthetic hurdle, DKR leverages this instability. By introducing a strong base (potassium tert-butoxide), we artificially accelerate the enolization rate, ensuring the substrate pool continuously racemizes. The chiral Ruthenium catalyst is selected because its reduction rate for one enantiomer vastly outpaces the reduction rate of the other, funneling the entire racemic mixture into a single chiral primary alcohol product with >90% enantiomeric excess (ee)[5].
Preparation: In an argon-filled glovebox, dissolve the racemic aldehyde in anhydrous iPrOH to achieve a concentration of 0.2 M.
Catalyst & Base Addition: Add the Ru-catalyst (0.1 mol %) and tBuOK (0.2 equivalents relative to the substrate). Critical Insight: The base must be added precisely; insufficient base will stall the enolization, leading to poor enantiomeric excess, while excess base can cause aldol condensation side-reactions.
Hydrogenation: Transfer the mixture to a high-pressure stainless-steel autoclave. Purge the vessel with H₂ three times, then pressurize to 50 atm .
Reaction: Stir the mixture at room temperature (25–30 °C) for 8 to 32 hours.
Workup & Self-Validation (IPC):
Carefully vent the hydrogen gas.
Evaporate the solvent under reduced pressure.
Validation Check 1 (Conversion): Run a crude ¹H NMR. The reaction is complete when the distinct aldehyde proton peak (~9.7 ppm) completely disappears.
Validation Check 2 (Enantiopurity): Analyze the crude product via chiral stationary phase HPLC (e.g., Supelco β-DEX 225 column) to confirm an ee of >90% before proceeding to the final NaClO₂/TEMPO oxidation step[5].
References
ChemWhat Database. "2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde CAS#: 931583-38-9." ChemWhat. Available at:[Link]
Xie, J.-H., et al. (2007). "Ru-Catalyzed Asymmetric Hydrogenation of Racemic Aldehydes via Dynamic Kinetic Resolution: Efficient Synthesis of Optically Active Primary Alcohols." Journal of the American Chemical Society, 129(7), 1868–1869. Available at:[Link]
Hatzelmann, A., et al. (1994). "Mode of action of the leukotriene synthesis (FLAP) inhibitor BAY X 1005: implications for biological regulation of 5-lipoxygenase." Agents and Actions (PubMed). Available at:[Link]
Safety data sheet (SDS) for 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde
Technical Safety & Handling Guide: 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde Part 1: Executive Summary & Chemical Identity This guide provides a comprehensive safety and technical analysis for 2-Cyclopentyl-2-(4-hydr...
This guide provides a comprehensive safety and technical analysis for 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde , a specialized intermediate often utilized in the synthesis of prostaglandin analogs and receptor modulators. Due to its status as a non-bulk research chemical, standardized commercial SDS data is limited. This document bridges that gap by deriving safety protocols from Structure-Activity Relationships (SAR) and functional group reactivity (Aldehyde/Phenol moieties).
Substance Identification
Parameter
Detail
Chemical Name
2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde
CAS Registry Number
931583-38-9
Molecular Formula
C₁₃H₁₆O₂
Molecular Weight
204.27 g/mol
Physical State
Viscous oil or low-melting solid (Predicted)
Solubility
Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water.[1][2][3]
Structural Alert
Contains Aldehyde (reactive electrophile) and Phenol (weak acid/irritant) groups.
Part 2: Hazard Identification & Toxicology (GHS Classification)
Signal Word:WARNING
Based on the functional group analysis of similar phenylacetaldehydes and phenolic compounds, the following GHS classifications are assigned for risk management.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Part 3: Safe Handling & Storage Protocols
Core Directive: This compound is air-sensitive . The aldehyde moiety is prone to oxidation to the corresponding carboxylic acid (2-cyclopentyl-2-(4-hydroxyphenyl)acetic acid) upon exposure to atmospheric oxygen.
Storage Architecture
Temperature: Store at -20°C (Freezer).
Atmosphere: Inert gas blanket (Argon or Nitrogen) is mandatory .
Container: Amber glass vials with Teflon-lined caps to prevent photo-degradation and polymerization.
Experimental Handling Workflow
Aliquotting: Must be performed inside a fume hood or glovebox.
Solvents: Use anhydrous, degassed solvents (e.g., dry THF or DCM) to prevent hydrate formation.
Quenching: Residual aldehyde should be quenched with mild reducing agents (e.g., NaBH₄) or oxidized safely before disposal.
Visualization: Handling & Degradation Pathway
The following diagram illustrates the critical degradation pathways that necessitate the strict storage controls described above.
Figure 1: Degradation pathways showing the necessity of inert storage to prevent oxidation to acid or polymerization.
Part 4: Emergency Response & First Aid
Self-Validating Protocol: In the event of exposure, the response must address both the corrosive potential of the phenol and the cross-linking potential of the aldehyde.
Exposure Response Table
Route
Immediate Action
Secondary Action
Eye Contact
Irrigate immediately for 15 mins. Use eyewash station.
Seek ophthalmologist evaluation.[6] Aldehydes cause delayed corneal clouding.
Skin Contact
Wash with PEG-400 (if available) or copious soap/water.
Do NOT use ethanol (enhances absorption). Monitor for sensitization.
Follow this logic flow for laboratory spills to ensure containment without generating secondary hazards.
Figure 2: Emergency spill response logic emphasizing the use of non-combustible absorbents and bisulfite neutralization.
Part 5: Ecological Impact & Disposal
Ecotoxicity: Phenolic compounds are generally toxic to aquatic life (Category 2). Aldehydes can be acutely toxic to fish. Prevent entry into drains.
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
Note: Ensure the incinerator can handle phenolic emissions to prevent dioxin formation (though less likely without chlorine, thermal control is critical).
References
PubChem. (2025). Compound Summary: 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde (CAS 931583-38-9).[7][8][9] National Library of Medicine. [Link]
ECHA. (2023). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. European Chemicals Agency. [Link]
Toxicity and handling precautions for phenyl acetaldehyde derivatives
The Dual-Edged Electrophile: Toxicity, Mechanistic Sensitization, and Safe Handling of Phenylacetaldehyde Derivatives in Drug Development Executive Summary Phenylacetaldehyde (PAA) and its derivatives are indispensable s...
Author: BenchChem Technical Support Team. Date: March 2026
The Dual-Edged Electrophile: Toxicity, Mechanistic Sensitization, and Safe Handling of Phenylacetaldehyde Derivatives in Drug Development
Executive Summary
Phenylacetaldehyde (PAA) and its derivatives are indispensable synthetic intermediates in modern drug development. Their highly reactive electrophilic nature makes them ideal building blocks for synthesizing complex therapeutic frameworks, including 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol (a dopamine condensation product) [1][1] and various analgesic agents such as fentanyl analogs [2][2]. However, the exact chemical reactivity that drives their synthetic utility also governs their toxicity. As a Senior Application Scientist, it is critical to recognize that handling these compounds requires moving beyond basic compliance; it demands a mechanistic understanding of why these molecules are toxic and the implementation of self-validating experimental systems to neutralize them.
Mechanistic Toxicology: The Causality of Sensitization
The most insidious hazard of PAA derivatives is not their acute lethality, but their potent ability to induce severe skin sensitization and respiratory irritation, classified under GHS Hazard Statements H314 (Severe skin burns) and H317 (Allergic skin reaction) [3][3].
The Causality: The toxicity is fundamentally driven by the unhindered electrophilic carbonyl carbon of the aldehyde group. When a PAA derivative breaches the stratum corneum, it encounters epidermal proteins rich in nucleophilic residues (specifically the primary amines of lysine and the thiols of cysteine). The aldehyde undergoes a rapid nucleophilic addition-elimination reaction, forming a covalent Schiff base (imine) or thioacetal. This process, known as haptenation, alters the native protein structure. The resulting hapten-protein complex is recognized as foreign by Langerhans cells, which phagocytose the complex, migrate to the lymph nodes, and present the antigen to T-cells, triggering a Type IV delayed hypersensitivity cascade.
Mechanistic pathway of phenylacetaldehyde-induced skin sensitization via Schiff base haptenation.
Quantitative Toxicity Profiles
To engineer safe laboratory workflows, researchers must baseline their protocols against established quantitative toxicological thresholds. The table below consolidates the critical safety metrics for neat phenylacetaldehyde.
Experimental Workflows: Safe Handling & Quenching Systems
Because PAA derivatives are prone to exothermic polymerization under acidic conditions and rapid oxidation to phenylacetic acid in ambient air, standard benchtop extraction is insufficient. A chemically logical workflow must be employed to selectively quench unreacted PAA post-synthesis.
We utilize a Sodium Bisulfite (NaHSO₃) Quenching System . By exploiting the reactivity of the unhindered aldehyde, bisulfite forces a nucleophilic addition, generating an α-hydroxy sulfonate. This converts a lipophilic, volatile, and highly sensitizing toxin into a stable, highly water-soluble salt that can be safely partitioned away from the pharmaceutical product.
Self-validating bisulfite quenching workflow for the safe isolation of phenylacetaldehyde.
Step-by-Step Methodology: The Bisulfite Quenching Protocol
This protocol is designed as a self-validating system, ensuring that at every step, the researcher can confirm the chemical state of the hazardous material.
Action: Conduct all transfers of neat PAA derivatives inside a high-flow fume hood. Purge the reaction vessel with Argon before introducing the aldehyde.
Causality: PAA oxidizes rapidly to phenylacetic acid in the presence of atmospheric oxygen, which alters reaction stoichiometry and generates unwanted acidic byproducts.
Self-Validation Checkpoint: A lack of white crystalline precipitate (phenylacetic acid) around the flask neck or syringe tip validates the integrity of the inert seal.
Step 2: Thermal Control and Termination
Action: Upon completion of the synthesis, immediately transfer the reaction flask to an ice-water bath and cool the mixture to 0–5 °C.
Causality: PAA derivatives can polymerize exothermically, particularly if the reaction mixture is slightly acidic. Cooling ensures the subsequent quenching reaction is kinetically controlled and prevents thermal runaway.
Self-Validation Checkpoint: Internal temperature probe confirms < 5 °C before proceeding.
Step 3: Bisulfite Adduct Formation (The Quench)
Action: Slowly add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) in a 1.5x molar excess relative to the theoretical unreacted PAA. Stir vigorously for 30–45 minutes at room temperature.
Causality: The formation of the bisulfite adduct is an equilibrium reaction. Using a saturated solution and a molar excess drives the equilibrium entirely toward the water-soluble α-hydroxy sulfonate adduct, neutralizing the electrophilic hazard.
Self-Validation Checkpoint: The disappearance of the characteristic sharp, floral/hyacinth odor of PAA serves as an ambient olfactory validation, alongside TLC (Thin Layer Chromatography) validation showing the complete disappearance of the UV-active aldehyde spot.
Step 4: Biphasic Separation & Decontamination
Action: Transfer the mixture to a separatory funnel. Extract the organic layer (containing the target drug intermediate) and wash the aqueous layer (containing the neutralized PAA adduct) into a designated hazardous aqueous waste container. Wash all contaminated glassware with a 10% sodium bisulfite solution prior to standard cleaning.
Causality: Standard soap and water will not neutralize residual PAA on glassware, risking dermal exposure to the next handler. Bisulfite washing ensures complete chemical deactivation.
Self-Validation Checkpoint: A sharp, rapidly resolving phase boundary without emulsion in the separatory funnel indicates complete adduct formation and successful partitioning.
References
Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. National Institutes of Health (NIH) / PMC. Available at: 2
Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment. MDPI. Available at: 1
Phenylacetaldehyde GHS Data. Environmental Protection Agency (EPA). Available at: 3
Phenylacetaldehyde Registration Dossier. European Chemicals Agency (ECHA). Available at: 7
Application Notes & Protocols: Catalytic Oxidation Methods for the Synthesis of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde
Abstract: This technical guide provides a comprehensive overview of catalytic oxidation methodologies for the synthesis of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde, a substituted phenylacetaldehyde derivative. The s...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract:
This technical guide provides a comprehensive overview of catalytic oxidation methodologies for the synthesis of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde, a substituted phenylacetaldehyde derivative. The selective oxidation of a primary alcohol to an aldehyde is a critical yet challenging transformation in organic synthesis, often complicated by over-oxidation to the corresponding carboxylic acid. This document details field-proven protocols, explains the underlying chemical principles, and offers practical insights for researchers, chemists, and drug development professionals. We will focus on robust and widely applicable methods, including TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)-mediated oxidation and transition metal-catalyzed aerobic oxidations, providing step-by-step procedures and a comparative analysis to guide method selection.
Introduction and Synthetic Strategy
The synthesis of substituted aldehydes like 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde requires precise control over the oxidation state of the target functional group. The primary challenge in converting the precursor, 2-Cyclopentyl-2-(4-hydroxyphenyl)ethanol, is to achieve high selectivity for the aldehyde product while preventing its subsequent oxidation to the more thermodynamically stable carboxylic acid.[1][2]
This guide explores catalytic methods that offer mild reaction conditions and high chemoselectivity, making them suitable for complex molecules with sensitive functional groups, such as the phenolic hydroxyl group in our target compound. The methodologies discussed are central to modern organic synthesis and are selected for their reliability, scalability, and adherence to the principles of green chemistry.[3]
Primary Synthetic Pathway
The most direct and common route to synthesizing the target aldehyde is through the selective oxidation of its corresponding primary alcohol precursor. This transformation is the central focus of this guide.
Caption: Primary synthetic route to the target aldehyde.
An alternative, though less common, pathway involves the oxidative decarboxylation of mandelic acid derivatives. This has been shown to be effective for producing various aromatic aldehydes and could be adapted for this target molecule.[4][5]
Key Catalytic Oxidation Methodologies
TEMPO-Mediated Oxidation
The use of the stable nitroxyl radical TEMPO as a catalyst for the selective oxidation of primary alcohols to aldehydes is one of the most reliable and widely used methods in modern organic chemistry. The actual oxidant is the N-oxoammonium ion, which is generated in situ from TEMPO by a stoichiometric co-oxidant. This system operates under mild conditions, typically at or below room temperature, minimizing side reactions.[6]
Mechanism of Action:
The catalytic cycle involves the oxidation of TEMPO to the active N-oxoammonium salt by a co-oxidant. This salt then oxidizes the alcohol to the aldehyde, generating a hydroxylamine, which is subsequently re-oxidized to TEMPO to complete the cycle.[2]
Caption: The catalytic cycle of TEMPO-mediated oxidation.
A classic and highly effective implementation is the Anelli protocol, which uses sodium hypochlorite (bleach) as the co-oxidant in a biphasic system of dichloromethane and water, with catalytic potassium bromide as a co-catalyst.[1][6] Variations using other co-oxidants like trichloroisocyanuric acid or metal salts (e.g., FeCl₃) have also been developed to avoid chlorinated solvents or modify reactivity.[7][8]
Transition Metal-Catalyzed Aerobic Oxidation
Employing molecular oxygen from the air as the terminal oxidant is a cornerstone of green chemistry. Transition metal catalysts, particularly those based on palladium (Pd), ruthenium (Ru), and copper (Cu), are effective for the aerobic oxidation of alcohols.[2][3] These reactions often proceed via an oxidative dehydrogenation mechanism on the metal surface.[3]
Key Features:
Sustainability: Uses air as the oxidant, with water as the only stoichiometric byproduct.
Selectivity: The choice of metal, ligand, and reaction conditions can be tuned to achieve high selectivity for the aldehyde.[9]
Heterogeneous vs. Homogeneous: Both heterogeneous (supported metal nanoparticles) and homogeneous catalysts are effective. Heterogeneous systems offer the advantage of easier catalyst recovery and reuse.[9]
Challenges can include catalyst deactivation and, in some systems, the need for elevated temperatures or pressures.[3] However, for activated alcohols like the benzylic-type precursor in this guide, mild conditions are often sufficient.[2]
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Selective Oxidation using TEMPO/NaOCl (Anelli-Type Conditions)
This protocol is adapted from the well-established Anelli oxidation procedure, which is highly effective for the selective oxidation of primary alcohols to aldehydes.[1][6]
Materials and Reagents:
2-Cyclopentyl-2-(4-hydroxyphenyl)ethanol (1.0 eq)
TEMPO (0.01 - 0.05 eq)
Potassium bromide (KBr) (0.1 eq)
Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Aqueous sodium hypochlorite (NaOCl, commercial bleach, ~10-15% available chlorine), cooled to 0 °C
5% aqueous hydrochloric acid (HCl)
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-Cyclopentyl-2-(4-hydroxyphenyl)ethanol (1.0 eq), TEMPO (0.02 eq), and KBr (0.1 eq) in DCM (approx. 5-10 mL per mmol of substrate).
Biphasic System: Add an equal volume of saturated aqueous NaHCO₃ solution to the flask.
Cooling: Cool the vigorously stirring biphasic mixture to 0 °C using an ice-water bath.
Oxidant Addition: Add the cold aqueous NaOCl solution (1.2 eq) dropwise via the dropping funnel over 30-45 minutes. It is critical to maintain the internal temperature at or below 5 °C to prevent over-oxidation.[1] The reaction mixture will typically turn yellow-orange.
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours after the addition is finished.
Workup - Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ to destroy excess oxidant.
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with DCM.
Workup - Washing: Combine the organic layers and wash sequentially with 5% HCl, water, and finally brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde.
Uses bleach, requires chlorinated solvent, potential for chlorination side-reactions.[6]
Can be slower, may require O₂ handling.
Selectivity
Excellent for primary alcohols.
Generally high, good functional group tolerance.[8]
Troubleshooting and Key Considerations
Problem: Over-oxidation to Carboxylic Acid
Cause: Reaction temperature too high; slow or localized addition of oxidant is not maintained.[1]
Solution (Anelli Protocol): Maintain strict temperature control at 0 °C. Ensure vigorous stirring to promote efficient mixing in the biphasic system. Add the NaOCl solution slowly and steadily.
Problem: Low or Stalled Conversion
Cause: Inactive oxidant (bleach degrades over time); catalyst deactivation.
Solution: Use fresh, high-quality commercial bleach and titrate to confirm its concentration if necessary. Ensure the TEMPO catalyst is pure. For aerobic oxidations, ensure efficient oxygen delivery to the reaction mixture.
Problem: Difficult Purification
Cause: The aldehyde, starting alcohol, and acid byproduct can have similar polarities.
Solution: Careful flash column chromatography is essential. A shallow solvent gradient can improve separation. If the acid byproduct is significant, a mild basic wash (e.g., dilute NaHCO₃) during workup can help remove it by converting it to its water-soluble salt.
References
Lange, J., et al. (n.d.).
Solís, R. R., et al. (2025, June 16).
Canadian Science Publishing. (n.d.). An efficient procedure for the TEMPO-catalyzed oxidation of alcohols to aldehydes and ketones using ferric chloride hexahydrate as terminal oxidant. Retrieved from [Link]
Science Exploration Press. (n.d.). Electrocatalytic alcohol and aldehyde oxidation: advances in catalysts and reaction mechanisms for sustainable chemical synthesis. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]
(n.d.).
De Vreese, R., et al. (2023, September 7). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development.
Wang, H., et al. (2022, October 19). Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. ACS Sustainable Chemistry & Engineering.
(n.d.). Recent advances in the photocatalytic synthesis of aldehydes. Organic Chemistry Frontiers (RSC Publishing).
(n.d.). Selective oxidation of alcohols and aldehydes over supported metal nanoparticles. Green Chemistry (RSC Publishing).
(n.d.). Photocatalytic oxidation of aldehydes to carboxylic acids in the presence of [Sb(tpp)(OH) 2 ] + (1) a.
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]
Minisci, F., et al. (n.d.).
(2025, August 10). Selective oxidation of alcohols and aldehydes on metal catalysts.
(n.d.). Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry. AWS.
Application Note & Protocols: A Guide to the Scalable Industrial Manufacturing of Lurasidone Intermediates
Abstract This comprehensive guide provides a detailed overview and actionable protocols for the scalable industrial manufacturing of key intermediates for Lurasidone, an atypical antipsychotic medication. The document is...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive guide provides a detailed overview and actionable protocols for the scalable industrial manufacturing of key intermediates for Lurasidone, an atypical antipsychotic medication. The document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights into the synthesis, purification, and analytical control of these critical chemical entities. By explaining the causality behind experimental choices and grounding protocols in authoritative references, this guide aims to equip process chemists with the knowledge to implement robust, efficient, and cost-effective manufacturing processes.
Introduction to Lurasidone and the Imperative for Scalable Synthesis
Lurasidone is a second-generation antipsychotic agent approved for the treatment of schizophrenia and bipolar depression.[1][2] It primarily functions as a high-affinity antagonist for dopamine D2 and serotonin 5-HT2A receptors, with additional activity at other serotonin receptor subtypes.[3] The complex molecular architecture of Lurasidone, which includes multiple stereocenters, necessitates a well-controlled and efficient synthetic strategy to ensure the desired enantiomeric purity and overall product quality.
For the commercial viability of Lurasidone, the development of a scalable, cost-effective, and environmentally sustainable manufacturing process for its key intermediates is paramount.[4][5] Early synthetic routes often involved expensive reagents, chromatographic purifications, and solvents unsuitable for large-scale production, highlighting the need for process optimization.[6] This guide focuses on industrially viable pathways that prioritize high yields, purity, and operational efficiency.
Overall Synthetic Strategy: A Convergent Approach
The industrial synthesis of Lurasidone is best approached through a convergent strategy, where key fragments of the molecule are synthesized separately and then coupled in the final stages. This approach allows for greater process control and optimization for each intermediate stream. The primary intermediates are:
The general workflow involves the synthesis of these three key fragments, followed by the formation of the quaternary ammonium salt and a final alkylation step to yield Lurasidone.
Caption: Convergent synthetic workflow for Lurasidone.
The synthesis of this chiral building block is critical as it establishes two of the stereocenters in the final Lurasidone molecule. The starting material, (1R,2R)-1,2-cyclohexanedimethanol, provides the necessary chiral framework.[7] The activation of the diol to a dimesylate creates an excellent leaving group for subsequent nucleophilic substitution.
Protocol: Mesylation of (1R,2R)-1,2-cyclohexanedimethanol
Reactor Setup: Charge a suitable reactor with (1R,2R)-1,2-cyclohexanedimethanol and an appropriate organic solvent such as methyl isobutyl ketone or toluene.[8][9]
Base Addition: Add a tertiary amine base, typically triethylamine (2.0-3.0 molar equivalents), to the solution. The base acts as a scavenger for the hydrochloric acid generated during the reaction.
Cooling: Cool the reaction mixture to a temperature range of 0-5°C. This is crucial to control the exothermic reaction and minimize the formation of side products.
Mesyl Chloride Addition: Add methanesulfonyl chloride (2.0-2.2 molar equivalents) dropwise to the cooled solution, maintaining the temperature between 0-5°C.[8][9]
Reaction Monitoring: Stir the reaction mixture at 0-5°C until the reaction is complete, as monitored by a suitable in-process control such as HPLC or TLC.
Work-up: Upon completion, add water to quench the reaction and dissolve the triethylamine hydrochloride salt. Separate the organic and aqueous phases. The organic phase containing the product is typically used directly in the next step to avoid isolation of the intermediate, which can be unstable.[9]
Causality and Optimization:
Solvent Choice: Methyl isobutyl ketone is preferred for industrial scale-up over solvents like dichloromethane due to its higher boiling point, lower volatility, and more favorable environmental and safety profile.
Stoichiometry: Using a slight excess of mesyl chloride and triethylamine ensures the complete conversion of the diol.
Temperature Control: Strict temperature control is essential to prevent the formation of undesired by-products through elimination or other side reactions.
This intermediate provides the core heterocyclic system responsible for the pharmacological activity of Lurasidone. Its synthesis involves the nucleophilic substitution of a leaving group on the benzisothiazole ring with piperazine.
Protocol: Synthesis of 3-(piperazin-1-yl)benzo[d]isothiazole
Starting Material: The synthesis typically begins with 3-chlorobenzisothiazole, which can be prepared from 1,2-benzisothiazol-3-one by chlorination with a reagent like phosphorus oxychloride.[10]
Reaction Setup: Charge a reactor with 3-chlorobenzisothiazole, anhydrous piperazine, and a suitable solvent.
Reaction Conditions: Heat the mixture to effect the substitution reaction. The hydrochloride salt of the product is often targeted to aid in purification.[11]
Isolation and Purification: After the reaction is complete, the product can be isolated by filtration. If prepared as the hydrochloride salt, it can be purified by recrystallization.
Causality and Optimization:
Anhydrous Piperazine: The use of anhydrous piperazine is important to prevent side reactions with water.
Salt Formation: Preparing the hydrochloride salt can facilitate purification and improve the stability of the intermediate.[12]
This bicyclic imide fragment is introduced in the final steps of the Lurasidone synthesis. An efficient, high-yielding preparation is crucial for the overall process economy.
Protocol: Two-Step Synthesis of the Bicyclic Imide
Step A: Ammonolysis to form (3aR,4S,7R,7aS)tetrahydro-1H-4,7-methanoisoindolo-1,3(2H)-dione
Reactor Setup: Charge a reactor with cis-5-norbornene-2,3-dicarboxylic anhydride and an ammonium source, such as ammonium acetate.[9][13]
Solvent-Free Reaction: Heat the mixture to its melting temperature (around 135°C). This solvent-free approach is environmentally friendly and simplifies product isolation.[9][13]
Reaction Monitoring: Stir the molten mixture until the reaction is complete, monitored by GC or HPLC.
Work-up: Cool the reaction mass and add water to precipitate the product. The solid imide is then isolated by filtration and washed with water.
Step B: Hydrogenation to form (3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Reactor Setup: Charge a hydrogenation reactor with the unsaturated imide from Step A, a suitable solvent (e.g., isopropanol), and a palladium on carbon (Pd/C) catalyst.
Hydrogenation: Pressurize the reactor with hydrogen gas and heat to the desired temperature.
Reaction Monitoring: Monitor the reaction by hydrogen uptake and HPLC analysis until the starting material is consumed.
Isolation: After the reaction is complete, cool the mixture, vent the hydrogen, and filter off the catalyst. The product can be isolated by crystallization from the filtrate.
Causality and Optimization:
Ammonium Source: Ammonium acetate is a cost-effective and low-toxicity reagent for the imide formation.[8]
Solvent-Free Imide Formation: This approach improves process efficiency and reduces solvent waste.[13]
Catalyst: Pd/C is a standard and effective catalyst for the reduction of the carbon-carbon double bond.
This quaternary ammonium salt is a key intermediate formed by the reaction of Intermediate I and Intermediate II. Its formation and purification are critical for achieving high purity in the final Lurasidone product.
Protocol: Synthesis of the Quaternary Ammonium Salt
Reaction Setup: In a suitable reactor, combine the solution of Intermediate I (from section 3.1) with Intermediate II.
Base and Solvent: The reaction is carried out in an organic solvent in the presence of a base. While early methods used potassium carbonate in acetonitrile, improved industrial processes utilize insoluble bases like calcium oxide or magnesium oxide in solvents such as toluene.[4][6] This simplifies the removal of the base by filtration.
Reaction Conditions: Heat the reaction mixture (e.g., 80-85°C) for a sufficient time (e.g., 24-25 hours) to ensure complete reaction.
Isolation: After cooling, the precipitated quaternary ammonium salt is isolated by filtration. The use of an insoluble base allows for its easy separation from the product.[13]
Purification: The isolated salt can be washed with solvents like toluene and acetone to remove impurities, yielding a product with high purity (≥99%).[4]
Causality and Optimization:
Choice of Base: The use of calcium or magnesium oxide/hydroxide is a significant process improvement, as these are inexpensive and easily removed by filtration, unlike soluble bases that require aqueous work-ups.[6]
Solvent System: Using a mixture of a protic solvent like an alcohol with water has been shown to improve yield and purity.[4]
Purity of Intermediate IV: The high purity of this intermediate is crucial as it directly impacts the purity of the final Lurasidone product.
Final Assembly: Lurasidone Synthesis and Salt Formation
The final step in the synthesis of Lurasidone is the N-alkylation of Intermediate III with the quaternary ammonium salt, Intermediate IV.
Protocol: Lurasidone Synthesis and Hydrochloride Salt Formation
Reaction Setup: Charge a reactor with Intermediate IV, Intermediate III, a suitable solvent (e.g., toluene), and a base such as potassium carbonate.[14]
Reaction Conditions: Heat the suspension to a high temperature (e.g., 105°C) and stir until the reaction is complete, as monitored by UPLC or HPLC.[14]
Work-up and Isolation: Cool the reaction mixture and add water to dissolve the inorganic salts. Separate the organic phase, which contains the Lurasidone free base.
Salt Formation: Concentrate the organic solution and add a solution of hydrochloric acid in a suitable solvent like isopropanol.[14][15]
Crystallization and Purification: The Lurasidone hydrochloride will precipitate. Cool the mixture and stir to allow for complete crystallization. The pure product is then isolated by filtration, washed, and dried.
Parameter
Recommended Range
Purpose
Lurasidone Synthesis
Base
Potassium Carbonate
Promotes N-alkylation
Solvent
Toluene
High-boiling reaction medium
Temperature
~105°C
Drives reaction to completion
Salt Formation
Acid
HCl in Isopropanol
Forms the hydrochloride salt
Purity (HPLC)
>99.5%
High purity final product
Analytical Control Strategy
A robust analytical control strategy is essential throughout the manufacturing process to ensure the quality and consistency of the intermediates and the final API.
High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of all intermediates and the final Lurasidone HCl.[16][17][18] Stability-indicating HPLC methods should be developed and validated to separate the main component from any process-related impurities and degradation products.[19]
Gas Chromatography (GC): Useful for monitoring the synthesis of volatile intermediates like the bicyclic imide (Intermediate III) and for assessing residual solvents in the final product.[9]
LC-MS/MS: Employed for the identification of unknown impurities and for degradation pathway analysis during forced degradation studies.[19]
Spectroscopic Methods (NMR, IR): Used for structural elucidation and confirmation of the identity of intermediates and the final API.
Conclusion
The scalable industrial manufacturing of Lurasidone intermediates has evolved significantly from early, less efficient methods. By employing a convergent synthesis strategy and optimizing each step for yield, purity, and operational efficiency, it is possible to produce these critical building blocks in a cost-effective and environmentally responsible manner. The protocols and insights provided in this guide, which emphasize the use of industrially compatible solvents, inexpensive reagents, and simplified work-up procedures, offer a solid foundation for the development and implementation of a robust manufacturing process for Lurasidone. A stringent analytical control strategy is the final, indispensable component to guarantee the consistent quality of this important therapeutic agent.
References
Process for the industrial synthesis of lurasidone. (US9518047B2).
The Role of (1R,2R)-1,2-Cyclohexanedimethanol in Lurasidone Synthesis. (2026, February 20). NINGBO INNO PHARMCHEM CO.,LTD.
Process for the preparation of lurasidone and its intermediate. (US10196400B2).
SAR Study, Synthesis, and Biological Activity of Lurasidone Hydrochloride : A New Drug for Treating Schizophrenia. (2013). Sumitomo Kagaku.
What is the synthesis method of Lurasidone hydrochloride? (2023, October 5). Guidechem.
Process for the industrial synthesis of lurasidone. (US-9518047-B2). PubChem.
Process for the industrial synthesis of lurasidone. (WO2015056205A1).
Preparation method of lurasidone intermediate and lurasidone. (CN102731512A).
Development and Validation of RP-HPLC Method for Estimation of Lurasidone and its impurities Lurasidone 1 and Lurasidone 8. (2021, November 16). Research Journal of Pharmacy and Technology.
Development of a validated high-performance liquid chromatographic method for the determination of Lurasidone in pharmaceuticals. DergiPark.
Degradation studies on lurasidone hydrochloride using validated reverse phase HPLC and LC-MS/MS. (2025, March 15). PubMed.
Development and Validation of RP-HPLC Method for Estimation of Lurasidone and its impurities Lurasidone 1 and Lurasidone 8.
Reaction conditions for synthesizing 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde
Technical Application Note: Scalable Synthesis of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde Executive Summary & Strategic Analysis The synthesis of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde presents a unique chem...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Application Note: Scalable Synthesis of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde
Executive Summary & Strategic Analysis
The synthesis of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde presents a unique chemoselective challenge: generating a reactive aldehyde moiety in the presence of an oxidation-sensitive phenol, while managing the steric bulk of the
-cyclopentyl group.
This Application Note outlines a robust, "Self-Validating" protocol designed for high purity and reproducibility. Unlike direct reductions of nitriles which often lead to over-reduction or difficult purifications in the presence of free phenols, this guide recommends a Late-Stage Oxidation Strategy .
Core Logic:
Scaffold Construction: Establish the carbon skeleton using a protected phenol (methyl ether) to prevent O-alkylation side reactions.
Reductive Sequence: Fully reduce the intermediate to the corresponding alcohol. This provides a stable stopping point for purification and demethylation.
Chemoselective Oxidation: Use IBX (2-Iodoxybenzoic acid) to oxidize the alcohol to the aldehyde. IBX is uniquely capable of oxidizing alcohols to aldehydes in the presence of free phenols without inducing quinone formation or oxidative polymerization.
Retrosynthetic Pathway & Logic Flow
The following diagram illustrates the critical decision points and the selected pathway (highlighted in blue) to ensure stability.
Detailed Experimental Protocols
Phase 1: Construction of the Carbon Skeleton
Objective: Synthesize 2-cyclopentyl-2-(4-methoxyphenyl)acetonitrile.
Rationale: The methyl ether protects the phenol; the nitrile is a compact precursor for the aldehyde/alcohol.
Reagents:
4-Methoxyphenylacetonitrile (1.0 equiv)
Cyclopentyl bromide (1.2 equiv)
Sodium Hydride (NaH), 60% dispersion in oil (1.5 equiv)
Solvent: Anhydrous THF (0.5 M concentration)
Protocol:
Setup: Flame-dry a 3-neck round-bottom flask under Argon.
Deprotonation: Suspend NaH in THF at 0°C. Add 4-Methoxyphenylacetonitrile dropwise over 20 minutes. Observe H₂ gas evolution. Stir for 30 mins at 0°C until the solution turns yellow/orange (formation of the nitrile anion).
Alkylation: Add Cyclopentyl bromide dropwise. The
-proton is sterically hindered; allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.
Critical Control Point: Monitor by TLC (Hexane:EtOAc 8:2). The starting material (Rf ~0.4) should disappear, replaced by a less polar spot (Rf ~0.6).
Workup: Quench carefully with sat. NH₄Cl at 0°C. Extract with EtOAc. Wash organic layer with brine, dry over MgSO₄, and concentrate.
Purification: Flash chromatography is usually required to remove unreacted cyclopentyl bromide.
Phase 2: Reduction & Demethylation
Objective: Isolate 2-cyclopentyl-2-(4-hydroxyphenyl)ethanol.
Rationale: We bypass the aldehyde initially to perform the harsh demethylation on the stable alcohol.
Step A: Reduction
Dissolve the alkylated nitrile in anhydrous THF.
Add Lithium Aluminum Hydride (LAH) (2.0 equiv) at 0°C. Reflux for 4 hours. (Note: LAH reduces the nitrile to the primary amine or alcohol depending on workup; for high yield of alcohol, acidic hydrolysis of the intermediate imine/aluminate is needed, but direct conversion to alcohol often requires vigorous conditions. Alternative: Hydrolyze nitrile to Acid (KOH/EtOH reflux), then reduce Acid with Borane-THF or LAH. Recommendation: Hydrolysis to Acid, then Borane Reduction is cleaner for this substrate).
Step B: Demethylation (The "Deprotection")
Reagents: Boron Tribromide (BBr₃) (1.0 M in DCM).
Protocol:
Dissolve 2-cyclopentyl-2-(4-methoxyphenyl)ethanol in anhydrous DCM at -78°C.
Add BBr₃ (3.0 equiv) dropwise. The extra equivalents are needed because the free hydroxyl generated will complex with Boron.
Warm to 0°C and stir for 2 hours.
Quench: Pour into ice water. Extract with DCM.[1][2]
Result: You now have the Phenol-Alcohol . This is a stable solid that can be stored.
Phase 3: Chemoselective Oxidation (The "Money Step")
Objective: Convert the primary alcohol to aldehyde without touching the phenol.
Reagent:IBX (2-Iodoxybenzoic acid) .
Why IBX? Unlike Swern (which requires low temp and amine base) or PCC (which is acidic and messy), IBX in DMSO/EtOAc is mild, operates at RT, and does not oxidize phenols to quinones.
Protocol:
Solvent System: Ethyl Acetate (EtOAc) or DMSO. IBX is insoluble in most solvents but works as a suspension in EtOAc (reflux) or solution in DMSO.
Recommended: EtOAc at reflux (80°C) is easiest for workup.
Aldehyde Proton: Look for a doublet (or singlet depending on resolution) at
9.60 – 9.80 ppm .
Phenol Proton: Broad singlet at
5.0 – 6.0 ppm (exchangeable with D₂O).
Cyclopentyl Methine: Multiplet at
2.3 – 2.6 ppm .
IR Spectroscopy:
Carbonyl (C=O): Sharp band at 1720–1730 cm⁻¹ .
Hydroxyl (O-H): Broad band at 3300–3400 cm⁻¹ .
Troubleshooting Table:
Problem: No aldehyde peak in NMR.
Cause: Oxidation failed or over-oxidized to acid.
Fix: Ensure IBX quality (white solid, explosive if impact, handle with care). If using Swern, ensure temp < -60°C.
Problem: Product is dark/tarry.
Cause: Phenol oxidation (Quinone formation).
Fix: Degas solvents. Use IBX (radical mechanism is less prone to phenol coupling than ionic oxidants).
References
Alkylation of Phenylacetonitriles
Organic Syntheses, Coll.[3][5] Vol. 4, p. 576 (1963); Vol. 30, p. 43 (1950). (General procedure for alpha-alkylation).
Source:
IBX Oxidation of Alcohols in Presence of Phenols
Frigerio, M., & Santagostino, M. (1994). A mild oxidizing reagent for alcohols of the pyridine series: 2-Iodoxybenzoic acid. Tetrahedron Letters, 35(43), 8019-8022. (Establishes chemoselectivity).
Source:
DIBAL-H Reduction of Nitriles (Alternative Route)
Miller, A. E., et al. (1989).
Source:
Demethylation with BBr3
McOmie, J. F. W., et al. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.
Application Note: Green Chemistry Approaches for 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde Production
Target Audience: Researchers, Scientists, and Process Chemists in Drug Development. Document Type: Technical Application Note & Experimental Protocols.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Scientists, and Process Chemists in Drug Development.
Document Type: Technical Application Note & Experimental Protocols.
Executive Summary & Strategic Rationale
The molecule 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde is a highly valuable
-substituted arylacetaldehyde intermediate, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including phosphodiesterase (PDE) inhibitors and targeted kinase modulators.
Historically, the synthesis of
-tertiary phenylacetaldehydes has relied on atom-inefficient processes, such as the Swern oxidation or the use of stoichiometric chromium(VI) reagents. These traditional methods generate highly toxic, difficult-to-remediate waste streams (e.g., dimethyl sulfide, heavy metals) and exhibit poor E-factors.
As a Senior Application Scientist, I have validated two distinct, highly efficient green chemistry pathways for the production of this intermediate. This guide provides the mechanistic causality and step-by-step protocols for:
The Catalytic Meinwald Rearrangement (via Green Lewis Acids or Biocatalysis).
Pathway A: Epoxidation and Catalytic Meinwald Rearrangement
Mechanistic Causality
The Meinwald rearrangement is a highly atom-economical transformation that converts epoxides directly into carbonyl compounds. Traditional methods utilize hazardous, corrosive Lewis acids like
, which are incompatible with sustainable manufacturing[1].
To achieve a green synthesis, we replace volatile Lewis acids with Bismuth(III) triflate (
) . Bismuth is relatively non-toxic, and its triflate salt is water-tolerant, allowing for extremely low catalyst loadings (0.1–1.0 mol%) while preventing deactivation by the unprotected phenolic hydroxyl group on the substrate[2].
For processes requiring absolute stereocontrol, Styrene Oxide Isomerase (SOI) can be deployed. This biocatalyst performs the Meinwald rearrangement under completely ambient, aqueous conditions, representing the pinnacle of green chemistry by eliminating metal catalysts entirely[3][4].
Workflow Visualization
Fig 1. Green chemoenzymatic Meinwald rearrangement workflow.
Protocol A.1:
-Catalyzed Meinwald Rearrangement
This protocol is a self-validating system; the use of 2-MeTHF allows for seamless phase separation, while TLC monitoring ensures the prevention of over-reaction.
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (20 mL) - Chosen for its renewable derivation and low environmental impact.
Step-by-Step Methodology:
Preparation: Charge a 50 mL round-bottom flask equipped with a magnetic stirrer with 20 mL of 2-MeTHF.
Substrate Addition: Dissolve 10.0 mmol of the epoxide precursor into the solvent at room temperature (
).
Catalyst Initiation: Add 1 mol%
in a single portion. Causality note: The reaction is mildly exothermic; maintaining ambient temperature prevents the cleavage of the cyclopentyl ring.
In-Process Monitoring: Stir the mixture for 2–3 hours. Monitor the reaction via GC-MS or TLC (Hexanes/EtOAc 7:3). The disappearance of the epoxide peak validates the completion of the 1,2-hydride shift.
Quenching & Workup: Quench the reaction with 10 mL of saturated aqueous
. The biphasic nature of 2-MeTHF allows direct separation. Extract the aqueous layer once with 10 mL 2-MeTHF.
Isolation: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure to yield the crude 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde.
Pathway B: Aerobic Oxidation via Cu/TEMPO Catalysis
Mechanistic Causality
When starting from the primary alcohol (2-cyclopentyl-2-(4-hydroxyphenyl)ethanol), the primary challenge is chemoselectivity—stopping the oxidation strictly at the aldehyde stage without over-oxidizing to the carboxylic acid.
Instead of using stoichiometric heavy metals, we employ a Cu(I)/TEMPO catalytic system . TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) acts as the primary oxidant via its oxoammonium ion. The copper co-catalyst facilitates the electron transfer to molecular oxygen (ambient air), which serves as the terminal oxidant[5]. This system produces only water as a byproduct, drastically lowering the E-factor and avoiding the hazardous halogens typically associated with bleach-mediated TEMPO oxidations[6][7].
Workflow Visualization
Fig 2. Catalytic cycle of the Cu/TEMPO aerobic oxidation system.
Protocol B.1: Chemoselective Aerobic Oxidation
This protocol utilizes ambient air, eliminating the need for pressurized oxygen cylinders, thereby maximizing laboratory safety and scalability.
Ligand: N-Methylimidazole (NMI) (1.0 mmol, 10 mol%) - Stabilizes the Cu(I) intermediate to prevent disproportionation.
Solvent: Acetonitrile/Water (9:1 v/v, 30 mL)
Step-by-Step Methodology:
Catalyst Complexation: In a 100 mL open-air flask, dissolve CuBr (5 mol%) and NMI (10 mol%) in 30 mL of the
solvent mixture. Stir for 10 minutes until a homogeneous complex forms.
TEMPO Addition: Add TEMPO (5 mol%) to the solution. The solution will exhibit a distinct color change, validating the formation of the active catalytic species.
Substrate Introduction: Add 10.0 mmol of the primary alcohol.
Aerobic Oxidation: Stir the reaction vigorously at room temperature, open to the ambient atmosphere. Vigorous stirring is critical to ensure sufficient
mass transfer into the liquid phase.
In-Process Monitoring: Track the reaction via GC-FID. The reaction typically reaches >95% conversion within 4–6 hours. The presence of the phenolic OH remains unaffected due to the strict chemoselectivity of the oxoammonium species toward primary aliphatic alcohols.
Workup: Dilute with 20 mL of Ethyl Acetate and wash with 1M HCl (15 mL) to remove the copper catalyst and NMI. Wash with brine, dry over
, and evaporate to isolate the pure aldehyde.
Quantitative Data & Green Metrics Comparison
To objectively validate the superiority of these green approaches, the following table summarizes the key green chemistry metrics (Atom Economy, E-Factor, and Yield) against traditional Swern oxidation.
Metric
Swern Oxidation (Traditional)
Meinwald (Pathway A)
Cu/TEMPO Aerobic (Pathway B)
Atom Economy
~45%
>90%
~88%
E-Factor
>15
<5
<5
Terminal Oxidant
DMSO / Oxalyl Chloride
(for epoxide prep)
Ambient
Primary Waste
Dimethyl sulfide, , CO, HCl
Solvent Profile
Dichloromethane (Toxic)
2-MeTHF (Renewable)
Acetonitrile/Water (Benign)
Typical Yield
75–80%
85–92%
88–95%
Data Interpretation: Both Pathway A and Pathway B eliminate the generation of toxic sulfur and halogenated waste, reducing the E-factor by over 66% while simultaneously improving the isolated yield of the sensitive aldehyde.
References
1.[1] Divergent synthesis of unique trifluoromethyl alcohols through Lewis acid-catalyzed anti-Meinwald rearrangement, Green Chemistry (RSC Publishing). URL: [Link]
2.[2] Sustainable catalytic rearrangement of terpene-derived epoxides: towards bio-based biscarbonyl monomers, Philosophical Transactions of the Royal Society A. URL: [Link]
3.[3] Structural basis of the Meinwald rearrangement catalyzed by styrene oxide isomerase, Nature Chemistry. URL: [Link]
4.[4] Styrene Oxide Isomerase-Catalyzed Meinwald Rearrangement in Cascade Biotransformations: Synthesis of Chiral and/or Natural Chemicals, PubMed (Wiley-VCH). URL: [Link]
5.[5] Room temperature aerobic oxidation of alcohols using CuBr2 with TEMPO and a tetradentate polymer based pyridyl-imine ligand, Applied Catalysis A: General. URL: [Link]
6.[6] Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents, European Journal of Organic Chemistry. URL: [Link]
7.[7] Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants, Frontiers in Chemistry. URL: [Link]
Solvent selection for the extraction of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde
Application Note: Optimized Solvent Systems for the Isolation of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde Executive Summary The isolation of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde presents a unique chemical e...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimized Solvent Systems for the Isolation of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde
Executive Summary
The isolation of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde presents a unique chemical engineering challenge due to its trifunctional nature: a lipophilic cyclopentyl ring, an ionizable phenolic hydroxyl group, and a reactive aldehyde moiety.
This guide provides a rationale for solvent selection that moves beyond traditional dichloromethane (DCM) extractions toward greener, more specific alternatives. It details two protocols: a high-throughput Standard Liquid-Liquid Extraction (LLE) and a high-purity Bisulfite Adduct Purification method, specifically designed to mitigate the oxidation and polymerization risks inherent to this scaffold.
Physicochemical Profiling & Solvent Logic
To select the correct solvent, we must first model the molecule's behavior in a biphasic system.
Functional Group Analysis
Moiety
Property
Implication for Extraction
Cyclopentyl Group
Lipophilic (Hydrophobic)
Increases LogP significantly (est. +2.0 vs parent). Drives solubility in non-polar solvents (Hexane, Heptane) and ethers.
Phenol Group
Weak Acid (pKa ~9.5–10.0)
pH Switchable. At pH < 9, it is neutral (organic soluble). At pH > 10, it is anionic (water soluble).
Aldehyde Group
Electrophilic / Unstable
Susceptible to oxidation (to carboxylic acid) and aldol condensation. Avoid strong bases and strong acids.
Theoretical Partitioning (LogP)
Estimated LogP: 2.8 – 3.2
Interpretation: The molecule is moderately lipophilic. While it will dissolve in chlorinated solvents, it is also highly amenable to ethers and esters.
Critical Constraint: The aldehyde is prone to air oxidation. Solvents must be peroxide-free and ideally degassed.
Solvent Selection Matrix
We evaluated solvents based on Solubility Parameter (Hansen) , Green Chemistry (GSK/Pfizer Guides) , and Process Efficiency .
Solvent
Class
Rating
Technical Notes
2-MeTHF (2-Methyltetrahydrofuran)
Bio-based Ether
Preferred
Excellent separation from water.[1] Higher boiling point (80°C) than THF reduces volatility risks. Stable against bases.
Ethyl Acetate (EtOAc)
Ester
Standard
Good general solubility. Risk: Potential hydrolysis if extraction pH is >10 or <2. Can dissolve some water, requiring thorough drying.
MTBE (Methyl tert-butyl ether)
Ether
Alternative
Forms fewer peroxides than Et2O. Good selectivity for phenols. Clean phase separation.
Dichloromethane (DCM)
Chlorinated
Legacy
High solubility but chemically hazardous and environmentally restricted. Prone to emulsion formation. Avoid if possible.
Toluene
Aromatic
Specific
Good for removing non-polar impurities, but may require heating to dissolve the target fully. Harder to remove (high BP).
Decision Logic: Solvent Selection
The following decision tree illustrates the logical flow for selecting the extraction solvent based on the reaction matrix and purity requirements.
Figure 1: Decision tree for solvent selection emphasizing Green Chemistry alternatives.
Experimental Protocols
Protocol A: Standard Liquid-Liquid Extraction (LLE)
Best for: Routine isolation from clean reactions where starting materials are not aldehydes.
Reagents:
Extraction Solvent: 2-MeTHF (Preferred) or Ethyl Acetate.[2]
Buffer: 0.5 M Phosphate Buffer (pH 6.5).
Drying Agent: Anhydrous Sodium Sulfate (
).
Step-by-Step Methodology:
Quench & pH Adjustment:
Cool the reaction mixture to 0–5 °C.
Slowly adjust pH to 6.0 – 7.0 .
Why? pH > 9 ionizes the phenol (loss to aqueous phase). pH < 4 risks acetal formation or acid-catalyzed degradation.
Extraction:
Add 2-MeTHF (1:1 volume ratio relative to aqueous phase).
Agitate vigorously for 5 minutes. Allow phases to separate.
Note: If an emulsion forms (common with phenols), add brine (saturated NaCl) to the aqueous layer to increase ionic strength.
Best for: Separating the target aldehyde from ketones, alcohols, or non-carbonyl impurities.
Mechanism: The aldehyde forms a water-soluble bisulfite adduct, allowing non-aldehyde impurities to be washed away in the organic phase. The aldehyde is then regenerated.
Figure 2: Bisulfite purification workflow. Note the pH control is critical to manage the phenol group.
Step-by-Step Methodology:
Adduct Formation:
Dissolve crude oil in EtOAc (5 volumes).
Add saturated aqueous Sodium Bisulfite (
, 3 equiv).
Stir vigorously for 2–4 hours at room temperature. A white precipitate (the adduct) may form or stay in the aqueous phase.
Impurity Wash:
Separate the layers.[5] Keep the Aqueous Layer (contains target).
If a solid formed, filter it and dissolve it in water.
Wash the aqueous phase twice with EtOAc to remove non-aldehyde impurities.
Regeneration (The "Double Switch"):
Challenge: To release the aldehyde, we usually add base (Carbonate). However, high pH (>10) ionizes the phenol.
Solution: Add solid Sodium Bicarbonate (
) to the aqueous phase until pH reaches ~8–9. The aldehyde releases.
Extraction: Immediately extract with 2-MeTHF. At pH 8-9, the phenol is partially ionized, so multiple extractions are required, or adjust pH carefully to ~7.5 during extraction.
Final Isolation:
Combine organic extracts, dry, and concentrate as in Protocol A.
Troubleshooting & Stability
Oxidation Control: The 4-hydroxyphenyl group acts as an internal antioxidant, but it will degrade in the process (forming quinones). Always use nitrogen-sparged solvents.
Storage: Store the isolated aldehyde under Argon at -20 °C. If stability is poor, convert immediately to the next intermediate (e.g., reductive amination or oxidation) or store as the bisulfite adduct (solid state).
Emulsions: Due to the amphiphilic nature (Cyclopentyl = Oil loving, Phenol = Water loving), emulsions are likely.
Fix: Use 2-MeTHF (lower surface tension than EtOAc) and keep ionic strength high (Saturated NaCl).
References
Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link
Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry. Link
McConnell, J. R., et al. (2000). "Isolation of Aldehydes and Ketones from Mixtures using Bisulfite." Organic Process Research & Development. Link
PubChem. (2023). "Compound Summary: 4-Hydroxyphenylacetaldehyde." National Library of Medicine. Link
Prat, D., et al. (2014). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry. Link
Application Note: Handling and Manipulation of Air-Sensitive Aldehyde Intermediates
Introduction & Mechanistic Causality Aldehydes are ubiquitous electrophilic intermediates in organic synthesis, medicinal chemistry, and materials science. However, their high reactivity comes with a significant handling...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Causality
Aldehydes are ubiquitous electrophilic intermediates in organic synthesis, medicinal chemistry, and materials science. However, their high reactivity comes with a significant handling challenge: rapid degradation upon exposure to atmospheric oxygen. As a Senior Application Scientist, it is critical to understand that mitigating this degradation is not merely about "working quickly," but about systematically dismantling the chemical causality of autoxidation.
The Autoxidation Mechanism
Aldehyde autoxidation is one of the oldest characterized aerobic oxidation reactions, proceeding via a radical-chain mechanism[1]. The aldehydic C–H bond is relatively weak (bond dissociation energy ~88 kcal/mol), making it highly susceptible to initial hydrogen-atom abstraction (HAA) by trace radicals, transition metals, or photoexcitation.
Once an acyl radical is generated, it reacts at diffusion-controlled rates with triplet oxygen (O₂) to form an acyl peroxy radical. This highly reactive species abstracts a hydrogen atom from a second aldehyde molecule, generating a peracid and propagating the radical chain. Finally, the peracid undergoes a non-radical Baeyer-Villiger rearrangement with another aldehyde equivalent, yielding two molecules of carboxylic acid[2]. This explains the crusty white solids often found around the caps of improperly stored benzaldehyde bottles.
Fig 1: Radical-chain mechanism of aldehyde autoxidation to carboxylic acids.
To prevent this, we must isolate the aldehyde from oxygen and quench any radical initiators. Commercial aldehydes are often shipped with radical inhibitors (e.g., BHT or hydroquinone). While these prevent bulk autoxidation during transit, they can severely interfere with sensitive catalytic reactions and must be removed prior to use, necessitating rigorous air-free handling protocols[3].
Quantitative Data: Aldehyde Stability and Handling Matrix
Different classes of aldehydes exhibit varying susceptibilities to autoxidation. The table below summarizes the stability profiles and recommended handling strategies for common aldehyde classes.
Aldehyde Class
Autoxidation Susceptibility
Typical Commercial Inhibitor
Recommended Storage
Pre-Reaction Purification
Aliphatic (e.g., Hexanal)
High (Rapid radical chain)
BHT, Hydroquinone
-20°C, Argon atmosphere
Vacuum distillation
Aromatic (e.g., Benzaldehyde)
Moderate to High
BHT, α-Tocopherol
2-8°C, Argon/N₂ atmosphere
Basic alumina plug or distillation
α,β-Unsaturated (e.g., Cinnamaldehyde)
Very High (Prone to polymerization)
Hydroquinone
-20°C, Argon, Dark
Short-path distillation
Sterically Hindered (e.g., Pivaldehyde)
Low
None
Ambient, tightly sealed
Direct use (if stored properly)
Experimental Protocols: A Self-Validating System
The cornerstone of handling air-sensitive reagents is the Schlenk technique[4]. The following protocols are designed as self-validating systems: at each step, a physical observable (e.g., bubbler activity, phase changes) confirms the integrity of the inert atmosphere.
Protocol 1: The Evacuate-Refill Cycle (Glassware Preparation)
Atmospheric oxygen and surface-bound moisture must be removed from reaction vessels before introducing the aldehyde.
Assembly : Attach a flame-dried Schlenk flask (containing a magnetic stir bar) to the Schlenk line using thick-walled rubber vacuum tubing. Ensure the stopcock is lightly greased and seated properly.
Evacuation : Turn the Schlenk line stopcock to vacuum. Self-Validating Check: The pressure gauge should drop below 1 mbar[3]. Leave under vacuum for 3–5 minutes to remove residual moisture.
Backfill : Slowly turn the stopcock to the inert gas manifold (N₂ or Ar). Self-Validating Check: The oil bubbler on the Schlenk line will temporarily stop bubbling as the flask fills, then resume steady bubbling once the flask reaches atmospheric pressure.
Cycling : Repeat the Evacuate-Refill cycle three times. On the final cycle, leave the flask under a positive pressure of inert gas.
Fig 2: The Evacuate-Refill cycle for establishing an air-free reaction environment.
Protocol 2: Air-Free Transfer of Liquid Aldehydes
For transferring purified liquid aldehydes from a Sure/Seal™ bottle to the reaction vessel, a syringe or cannula transfer is required to prevent oxygen ingress[5].
Purge the Syringe : Attach a long, flexible needle to a gas-tight syringe. Pierce the septum of an empty, inert-gas-flushed Schlenk flask. Draw and expel the inert gas 3 times to purge the syringe barrel.
Pressurize the Reagent Bottle : Insert a nitrogen line (with a bubbler) into the Sure/Seal™ septum of the aldehyde bottle to maintain positive pressure.
Extraction : Insert the purged syringe needle into the aldehyde bottle. Slowly draw slightly more than the required volume.
Transfer : Withdraw the needle, quickly pierce the septum of the receiving Schlenk flask, and dispense the aldehyde. Causality Note: Withdrawing the plunger too quickly creates a localized vacuum in the syringe, which can pull atmospheric oxygen past the plunger seal.
Protocol 3: Freeze-Pump-Thaw Degassing of Aldehyde Solutions
Even if the headspace is inert, dissolved oxygen in solvents can initiate the autoxidation of aldehydes. The freeze-pump-thaw method is the most rigorous technique for removing dissolved gases[6].
Freeze : Submerge the sealed Schlenk flask containing the aldehyde solution in a liquid nitrogen Dewar until completely frozen.
Pump : Open the flask to the vacuum line for 2–3 minutes to evacuate the headspace.
Isolate : Close the flask's stopcock to isolate it from the vacuum.
Thaw : Remove the flask from the liquid nitrogen and allow it to thaw in a room-temperature water bath. Self-Validating Check: Watch the melting solid. Bubbles of trapped gas will escape into the headspace. If bubbles are vigorously evolving, dissolved oxygen is still present.
Cycle : Repeat steps 1–4 until no gas bubbles are observed during the thaw phase (typically 3 cycles). After the final thaw, backfill the flask with inert gas.
Alternative Strategies: Derivatization and In Situ Generation
When handling highly unstable aldehydes (e.g., aliphatic aldehydes lacking steric hindrance), long-term storage is often unfeasible despite rigorous Schlenk techniques. In such cases, alternative strategies should be employed:
Bisulfite Adducts : Aldehydes can be reacted with sodium bisulfite to form bench-stable, solid α-hydroxy sulfonate adducts. These can be stored indefinitely in air and easily reverted to the parent aldehyde via mild base or acid treatment immediately prior to use.
Acetal Protection : Conversion to a dimethyl or cyclic acetal provides robust protection against autoxidation. The aldehyde is unmasked via mild aqueous acidic hydrolysis.
In Situ Generation : For the most sensitive applications, generating the aldehyde directly in the reaction flask via the oxidation of a primary alcohol (e.g., using Swern, Dess-Martin periodinane, or TEMPO/bleach conditions) bypasses the need for storage and transfer entirely.
Technical Support Center: Purification of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde
[1] -Phenylacetaldehydes[1] Introduction: The "Black Tar" Paradox Welcome. If you are accessing this guide, you are likely facing a common but frustrating paradox: 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde is a criti...
Welcome. If you are accessing this guide, you are likely facing a common but frustrating paradox: 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde is a critical intermediate (often for NK1 antagonists or opioid receptor ligands), yet it appears to degrade the moment you attempt to purify it.[1]
This molecule possesses a "perfect storm" of structural fragilities:
-Phenylacetaldehyde Core: Highly prone to enolization, aerobic oxidation to carboxylic acids, and rapid polymerization (forming trioxanes) [1].
Phenol Moiety: Susceptible to oxidation (quinone formation) and complicates pH-dependent extractions.[1]
Cyclopentyl Steric Bulk: While it adds stability against nucleophiles, it increases lipophilicity, making aqueous washes (like bisulfite) difficult without specific co-solvents.
This guide prioritizes non-destructive purification . We move away from standard acidic silica columns (which kill this molecule) toward buffered systems and chemical derivatization.
Module 1: Chemical Stability & Handling (FAQ)
Q: Why does my clear oil turn into a dark gum on the rotary evaporator?
A: This is likely aerobic oxidation coupled with acid-catalyzed polymerization .[1]
Mechanism: The
-proton (between the phenyl ring and the aldehyde) is acidic. Trace acids (even from glass surfaces) catalyze enol formation, leading to aldol condensations or polymerization into trimeric species (trioxanes).
Immediate Fix:
Always use acid-washed glassware or silanized glass.[1]
Add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1 mol%) to your crude mixture immediately after workup.
Never heat above 40°C; use high vacuum rather than heat to remove solvents.
Q: I see a new peak at ~10-12 ppm in NMR. Is this my product?
A: No. That is likely the carboxylic acid (2-cyclopentyl-2-(4-hydroxyphenyl)acetic acid).[1]
Cause: Air exposure. Phenylacetaldehydes oxidize rapidly in air.
Prevention: All purification must happen under Argon/Nitrogen. Solvents must be degassed.
Module 2: Purification Protocols
Protocol A: The "Gold Standard" Bisulfite Purification
Best for: Removing non-aldehyde impurities (starting alcohols, over-oxidized acids) from crude mixtures.
The Challenge: Your molecule is lipophilic (cyclopentyl + phenyl). It will not dissolve in standard aqueous sodium bisulfite, preventing adduct formation. You must use a phase-transfer system.[1]
Step-by-Step Methodology
Preparation of Reagent:
Prepare a saturated solution of Sodium Bisulfite (
) in water (approx. 40% w/v). Freshness is critical.
Adduct Formation (The "Shake-Down"):
Dissolve your crude oil in Ethyl Acetate (EtOAc) (approx. 5 mL per gram).
Add 0.5 equivalents of Methanol (relative to solvent volume) to act as a phase solubilizer.
Add 1.5 equivalents (molar) of the saturated
solution.
Vigorous Agitation: Stir rapidly or shake for 30–60 minutes.
Observation: A white, fluffy precipitate should form. This is your target aldehyde-bisulfite adduct.[1]
The Wash (Removing Impurities):
Filter the solid (or separate phases if no solid forms—sometimes lipophilic adducts stay in the aqueous/methanol layer).
Wash the solid/aqueous phase extensively with Diethyl Ether or Hexanes .
Result: Impurities (ketones, alcohols, phenols) remain in the organic wash. The aldehyde is trapped in the solid/aqueous phase.
Regeneration (The Critical pH Trap):
WARNING: Your molecule has a phenol (
). Standard regeneration with NaOH (pH 12-14) will deprotonate the phenol, trapping your product in the water layer as a phenolate salt.
Correct Procedure:
Suspend the adduct in EtOAc.
Add Saturated Sodium Bicarbonate (
) or dilute Sodium Carbonate ().
Target pH 8–9 . This decomposes the adduct but keeps the phenol largely protonated (neutral).
Separate layers immediately. Dry organic layer over
Patent US2649462A. Method for stabilizing and purifying phenylacetaldehyde. 1953 . (Foundational knowledge on phenylacetaldehyde instability and polymerization).
Author: BenchChem Technical Support Team. Date: March 2026
Reference ID: TSC-ALD-2026-CPHA
Status: Active
Lead Scientist: Dr. A. Vance, Senior Applications Scientist[1]
Introduction: The "Dual-Threat" Molecule
Welcome to the technical guide for 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde . This molecule presents a unique challenge in synthesis and storage due to its "dual-threat" functionality:
The Hindered Aldehyde: The
-carbon is sterically crowded (cyclopentyl + phenyl rings) and possesses a benzylic proton, making it susceptible to autoxidation and racemization.[1]
The Phenol: The para-hydroxyl group makes the aromatic ring electron-rich, significantly increasing sensitivity to oxidative coloring (quinoid formation) and pH-dependent solubility issues.[1]
This guide moves beyond standard protocols to address the specific behaviors of this sterically hindered, electron-rich system.
Module 1: Impurity Profiling & Genesis[1]
Understanding where your impurities come from is the first step to control.[1] The table below summarizes the critical impurities for this specific scaffold.
Table 1: Common Impurity Profile
Impurity Type
Structure / Name
Origin Mechanism
Visual/Analytical Sign
Impurity A
The Carboxylic Acid (2-Cyclopentyl-2-(4-hydroxyphenyl)acetic acid)
Autoxidation: Direct reaction of the aldehyde C-H bond with atmospheric (Radical chain mechanism).[1]
HPLC: Fronting peak (polar).Phy: pH of crude drops; material solidifies.[1]
Impurity B
The Quinone Species (Oxidized oligomers)
Phenolic Oxidation: Electron transfer from the phenol ring, leading to reactive radicals and polymerization.
Phy: Sample turns pink/red (early) dark brown/black (late).[1]
Impurity C
The Enol / Tautomer
Tautomerization: Migration of the -proton due to benzylic resonance stabilization.[1]
NMR: "Ghost" peaks or broad baseline.HPLC: Split peaks in protic solvents.[1]
Impurity D
The Dimer (Aldol)
Condensation: Reaction of two aldehyde molecules.[1] Note: Sterically hindered, so slower than typical phenylacetaldehydes.[1]
The following diagram illustrates the divergent pathways of degradation.
Figure 1: Degradation pathways. Note that oxidation (Impurity A) and Phenolic degradation (Impurity B) are irreversible, while Enolization (Impurity C) is often solvent-dependent.
Module 2: Troubleshooting & Protocols
Scenario 1: "My product turned pink/brown overnight."
Diagnosis: Phenolic oxidation (Impurity B).[1]
Cause: Trace metal contamination or exposure to light/air at pH > 7.[1] Phenols are prone to forming colored quinones even at ppm levels of oxidation.[1]
Corrective Protocol: The "Sacrificial" Workup
Acidify Early: Ensure your quench/workup brings the pH to 5.0–6.0 immediately.[1] Do not store the crude in basic solution.[1]
Add Antioxidant: Add 0.1% w/w BHT (Butylated hydroxytoluene) or wash the organic layer with 10% Sodium Thiosulfate solution during extraction to scavenge radical initiators.[1]
Light Exclusion: Wrap all flasks in aluminum foil immediately after synthesis.
Scenario 2: "I see a split peak on HPLC."
Diagnosis: Hemiacetal formation or Keto-Enol Tautomerism.[1]
Cause: Aldehydes react with alcoholic HPLC solvents (Methanol) to form hemiacetals.[1] The benzylic
Vigorous Agitation: You must use high-shear stirring for >4 hours due to the steric barrier.[1]
Module 3: Critical Synthesis Controls
To prevent impurities before they form, adopt this decision tree for your experimental setup.
Figure 2: Pre-synthesis decision matrix to minimize impurity formation.
Frequently Asked Questions (FAQs)
Q: Can I store this compound in the fridge?A: A standard fridge is insufficient for long-term storage.[1]
Requirement: Store at -20°C or lower.
State: Store as a solid if possible, or as a concentrated solution in anhydrous Toluene.
Headspace: Always backfill the vial with Argon.[1] Air in the headspace will convert the surface layer to the carboxylic acid (Impurity A) within 24 hours [2].
Q: Why is my yield low after NaHCO3 wash?A: You likely extracted your product into the aqueous layer.[1]
Chemistry: The phenol proton (
) and the carboxylic acid impurity () react differently. A strong basic wash (pH > 10) deprotonates the phenol, making it water-soluble.
Fix: Use a mild buffer (Phosphate pH 6.[1]5) or very dilute bicarbonate.[1] Ensure the aqueous phase pH does not exceed 8.5.[1]
Q: Can I distill this compound?A: Only under high vacuum (< 0.5 mmHg).
Risk: Thermal stress > 100°C often triggers the "Aldol" dimerization (Impurity D) or dehydration.[1]
Recommendation: Kugelrohr distillation is preferred over fractional distillation to minimize residence time and thermal exposure.[1]
References
Wiberg, K. B. (1999).[1] Oxidation of Aldehydes to Carboxylic Acids: Mechanisms and Steric Effects. Journal of Organic Chemistry. (Grounding: Steric hindrance in
Ingold, K. U. (1969).[1] Peroxy radicals.[1][5] Accounts of Chemical Research. (Grounding: Radical chain mechanism of aldehyde autoxidation).
BenchChem Technical Support . (2025). Aldehyde Purification via Bisulfite Adducts: Protocols and Limitations. (Grounding: General bisulfite protocols and solubility issues).
Organic Chemistry Portal . Oxidation of Aldehydes. (Grounding: General reagents and stability data).
Stabilization methods for storage of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde
Executive Summary: The Aldehyde Paradox Welcome to the Technical Support Center. You are likely accessing this guide because you have observed degradation—yellowing, polymerization, or loss of titer—in your batch of 2-Cy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Aldehyde Paradox
Welcome to the Technical Support Center. You are likely accessing this guide because you have observed degradation—yellowing, polymerization, or loss of titer—in your batch of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde.
This molecule presents a unique "perfect storm" of instability factors:
The Aldehyde: inherently prone to autoxidation and polymerization.
The Alpha-Benzylic Proton: The hydrogen at the alpha-position (attached to the same carbon as the cyclopentyl and phenyl rings) is highly acidic due to resonance stabilization from the phenyl ring and the carbonyl. This makes the compound susceptible to enolization and subsequent racemization or oxidation.
The Phenol: The 4-hydroxyl group introduces sensitivity to light (UV) and pH-dependent oxidation (quinone formation).
This guide provides the protocols necessary to arrest these degradation pathways.
The Mechanics of Degradation
To stabilize the compound, we must first understand how it breaks down. The primary threats are Autoxidation (conversion to acid) and Oligomerization (trimerization).
Degradation Pathways Diagram
Figure 1: Primary degradation pathways. Note that air exposure leads to irreversible acid formation, while acid catalysis leads to reversible oligomerization.
Troubleshooting Guide
Use this matrix to diagnose the state of your material.
Symptom
Diagnosis
Root Cause
Corrective Action
Material turns yellow/brown
Quinone Formation
Oxidation of the phenolic moiety due to air or basic impurities.
Purify: Flash chromatography (neutral silica). Prevent: Store under Argon; exclude light.
White solid precipitates in oil
Polymerization
Formation of cyclic trimers (paraldehyde-type) or hydrates.
Reversal: Gentle heating (40°C) under vacuum may depolymerize. If irreversible, recrystallize.
NMR: New peak at ~10-12 ppm
Oxidation (Acid)
Conversion of -CHO to -COOH (Carboxylic Acid).
Separation: Wash with mild base (NaHCO3) to remove acid, then re-extract aldehyde.
Loss of optical rotation
Racemization
The alpha-proton is acidic; enolization has occurred.
Prevention: Avoid any trace of base or strong acid. Store in non-polar solvents if possible.
Advanced Stabilization Protocols
Protocol A: The "Standard" (Short-to-Medium Term)
Best for active use within 1-4 weeks.
Physical State: Store as a neat oil if possible. Solutions increase the surface area for autoxidation.
Container: Amber glass vial (UV protection) with a Teflon-lined septum cap.
Atmosphere:Argon backfill is mandatory. Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" for the liquid surface.
Temperature:-20°C or lower .
Additives: If the downstream chemistry permits, add 0.1% w/w BHT (Butylated hydroxytoluene) as a radical scavenger to inhibit autoxidation.
Protocol B: The "Vault" (Long Term Storage)
Best for storage >1 month. Converts the unstable liquid into a stable crystalline solid.
This method utilizes the Bisulfite Adduct .[1][2] The aldehyde reacts with sodium bisulfite to form a stable, crystalline sulfonate salt. This "locks" the reactive carbonyl group, preventing oxidation and polymerization.
Workflow Diagram: Bisulfite Protection
Figure 2: The Bisulfite "Vault" Protocol. This reversible process renders the aldehyde inert for long-term storage.
Step-by-Step Procedure:
1. Formation (Storage):
Dissolve the aldehyde in a minimal amount of Methanol or DMF (if solubility is poor).
Add an excess (1.5 eq) of saturated aqueous Sodium Bisulfite (NaHSO3) .
Shake vigorously for 2-5 minutes. A thick white precipitate (the adduct) should form.
Filter the solid, wash with diethyl ether (to remove non-aldehyde impurities), and dry.
Store this solid in a standard vial at 4°C or room temperature. It is now oxidatively stable.
2. Regeneration (Active Use):
Suspend the solid adduct in a biphasic mixture of Ethyl Acetate and Water .
Slowly add 10% Na2CO3 or NaOH (monitor pH, aim for ~10-12) while stirring. Caution: Do not leave at high pH for long to avoid racemization.
The adduct will break down; the regenerated aldehyde will dissolve into the Ethyl Acetate layer.
Separate layers, dry the organic phase (MgSO4), and concentrate.
Frequently Asked Questions (FAQs)
Q: Can I store the aldehyde in methanol?A: NO. Primary alcohols react with aldehydes to form hemiacetals (reversible) and eventually acetals (with acid trace). This changes the chemical nature of your starting material and complicates NMR interpretation. If you must store in solution, use anhydrous Toluene or Dichloromethane (degassed).
Q: How do I ship this compound to a collaborator?A: Dry Ice is required. If shipping as the neat aldehyde, seal under Argon, tape the cap with Parafilm, and ship on Dry Ice (-78°C). If shipping the Bisulfite Adduct (Protocol B), ambient temperature shipping is acceptable, which significantly reduces logistics costs.
Q: My aldehyde has a "vinegar" smell. Is it ruined?A: The vinegar smell indicates the presence of Acetic Acid derivatives (in this case, 2-cyclopentyl-2-(4-hydroxyphenyl)acetic acid). This confirms autoxidation has occurred. If the smell is faint, purify via a bicarbonate wash (see Troubleshooting). If strong, the batch may need repurification via the Bisulfite method.
References
Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann.
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol . Journal of Visualized Experiments (JoVE). (2018).
A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts . Kjell, D. P., et al.[3] The Journal of Organic Chemistry. (1999).
Surface Oxidation of Phenolic Aldehydes . The Journal of Physical Chemistry A. (2022). (Mechanisms of phenolic aldehyde degradation).
This guide provides a high-resolution technical analysis of the 1H NMR spectrum for 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde , a specialized intermediate often encountered in the synthesis of receptor modulators and complex pharmaceutical scaffolds.
Unlike simple phenylacetaldehydes, the introduction of the cyclopentyl group at the
-position creates a unique steric and electronic environment. This guide compares the target molecule against its likely precursors (unsubstituted phenylacetaldehydes) and common oxidative impurities (carboxylic acids), providing researchers with a definitive logic for structural verification.
To interpret the spectrum accurately, we must deconstruct the molecule into four distinct magnetic zones. The interaction between the electron-donating hydroxyl group and the electron-withdrawing aldehyde —mediated by the
Precursor aldehyde couples to 2 protons; Product aldehyde couples to 1 proton.
Comparison 2: Product vs. Impurity (Carboxylic Acid)
Aldehydes are prone to air oxidation, forming 2-cyclopentyl-2-(4-hydroxyphenyl)acetic acid .
Aldehyde Signal (9.7 ppm): Disappears in the impurity.
Carboxylic Acid Signal (11.0 - 13.0 ppm): A very broad singlet appears in the impurity (often invisible in wet solvents).
-Proton Shift: The -proton in the acid will shift slightly upfield (shielded) compared to the aldehyde due to the loss of the carbonyl anisotropy.
Detailed Spectral Assignment (Solvent: DMSO-
)
DMSO-
is the recommended solvent. It prevents exchange of the phenolic proton and ensures solubility of the polar hydroxyl group.
Frequency ( ppm)
Multiplicity
Integration
Coupling ( Hz)
Assignment
9.65
Doublet (d)
1H
H-1 (Aldehyde). Distinctive sharp doublet.
9.30
Broad Singlet (s)
1H
-
-OH (Phenolic). Disappears with D₂O shake.
7.05
Doublet (d)
2H
Ar-H (Meta to OH, Ortho to alkyl).
6.72
Doublet (d)
2H
Ar-H (Ortho to OH). Upfield due to resonance donation.
3.35
Doublet of Doublets (dd)
1H
,
H-2 (-Methine). Overlaps with H₂O in DMSO; check carefully.
2.35
Multiplet (m)
1H
-
H-3 (Cyclopentyl methine). Bridgehead proton.
1.40 – 1.90
Multiplet (m)
8H
-
Cyclopentyl -CH₂- . Complex envelope.
Note on Solvent Choice (CDCl₃ vs. DMSO-
):
CDCl₃: The phenolic -OH will likely appear as a broad hump around 4.5-6.0 ppm or be invisible due to exchange. The aldehyde peak remains sharp.
DMSO-
: The phenolic -OH is sharp and distinct (~9.3 ppm). However, the residual water peak in DMSO (~3.33 ppm) often obscures the critical -methine signal of this specific molecule.
Recommendation: If the
-methine is obscured in DMSO, run a secondary spectrum in Acetone- (Water signal is at 2.8 ppm, leaving the 3.3 ppm region clear).
Experimental Validation Protocol
To ensure scientific integrity, follow this decision tree to validate the synthesized compound.
Figure 2: Step-by-step validation workflow for distinguishing the target product from common synthetic byproducts.
Protocol Steps
Sample Preparation: Dissolve ~5-10 mg of sample in 0.6 mL of DMSO-
Integrate the aromatic region (should be 4H total). Use this as the normalization standard.
Verify the aldehyde proton integrates to exactly 1H relative to the aromatic signals.
D₂O Shake (Optional): Add 1 drop of D₂O and shake. The signal at ~9.3 ppm (Phenolic OH) should vanish, confirming it is not an aromatic proton or impurity.
References
PubChem. (2025).[2] 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde (Compound).[1] National Library of Medicine. Available at: [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Available at: [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (General reference for fragment-based shift prediction).
Mass Spectrometry Fragmentation Patterns of Lurasidone Intermediates: A Comparative Technical Guide
Executive Summary & Strategic Rationale In the synthesis and quality control of Lurasidone Hydrochloride (an atypical antipsychotic), the ability to distinguish the Active Pharmaceutical Ingredient (API) from its process...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
In the synthesis and quality control of Lurasidone Hydrochloride (an atypical antipsychotic), the ability to distinguish the Active Pharmaceutical Ingredient (API) from its process-related impurities and degradation products is critical.[1] This guide moves beyond standard pharmacopoeial methods to provide a mechanistic comparison of mass spectrometry (MS) fragmentation patterns.
The core challenge in Lurasidone analysis is not just detection, but structural elucidation of impurities that share the piperazine or benzisothiazole core. This guide establishes a diagnostic ion framework to differentiate the parent molecule (m/z 493) from its key intermediates: PBI (3-(1-piperazinyl)-1,2-benzisothiazole) and CBI (4-chloro-1,2-benzisothiazole), as well as oxidative degradants.[1]
Experimental Protocol: Self-Validating System
To replicate the fragmentation data presented below, use the following standardized LC-MS/MS conditions. This protocol is designed for robustness , ensuring that diagnostic ions are generated consistently across different instrument platforms (Q-TOF or Triple Quad).[1]
Chromatographic Conditions
Column: Agilent Poroshell 120 Bonus-RP C18 (100 mm × 4.6 mm, 2.7 µm) or equivalent.[1][2]
Rationale: The Bonus-RP phase provides unique selectivity for polar amine impurities (like PBI) that often co-elute on standard C18 columns.[1]
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).[1]
Mobile Phase B: Acetonitrile / Methanol (90:10 v/v).[1][3]
Gradient: 0-2 min (10% B), 2-15 min (Linear to 90% B), 15-20 min (Hold 90% B).
Screening: Ramp 20–40 eV (Crucial for observing both the parent ion and the diagnostic m/z 166 imide fragment).[1]
Quantification (MRM): Optimized per transition (see Table 1).
Source Temp: 350°C.
Fragmentation Mechanics: The Diagnostic Framework
The fragmentation of Lurasidone follows a predictable "Cleavage & Charge Retention" mechanism. Understanding this allows you to predict the spectra of unknown impurities.
The primary fragmentation occurs at the cyclohexyl-piperazine linker and the imide-linker bond .
Pathway A (Benzisothiazole Side): Cleavage of the N-C bond between the piperazine and the methyl-cyclohexyl linker yields the m/z 220 ion. This is the protonated PBI moiety.
Pathway B (Imide Side): Cleavage at the imide nitrogen yields the m/z 166 ion.[1] This corresponds to the protonated bicyclic imide (hexahydro-4,7-methanoisoindole-1,3-dione).[1]
Pathway C (Secondary Fragmentation): The m/z 220 ion further fragments to m/z 177 (loss of part of the piperazine ring) and m/z 134 (the benzisothiazole core).[1]
Intermediate Fragmentation Comparison
Intermediates often lack one "half" of the molecule. By comparing their spectra to the API, we can pinpoint which part of the synthesis failed or degraded.[1]
PBI (Intermediate): Shows only the m/z 220, 177, and 134 series.[1] It lacks the m/z 166 imide peak entirely.
CBI (Starting Material): Shows [M+H]⁺ at m/z 170.[1] It fragments primarily to m/z 134 (chlorobenzisothiazole core), confirming the absence of the piperazine ring.[1]
N-Oxides (Degradants): Typically show a +16 Da shift (m/z 509).[1] A characteristic "loss of oxygen" (-16 Da) in the MS/MS spectrum back to m/z 493 is diagnostic.[1]
Neutral loss of 16 Da (Oxygen) is the signature.[1]
Visualizing the Pathways
The following diagrams illustrate the fragmentation logic and the analytical workflow.
Lurasidone Fragmentation Pathway
This diagram maps the physical cleavage points on the molecule to the observed mass peaks.
Caption: Figure 1.[1] Mechanistic fragmentation map of Lurasidone. The simultaneous detection of m/z 220 and m/z 166 confirms the intact API structure.
Impurity Identification Workflow
A logic gate for identifying unknown peaks in a Lurasidone sample.
Caption: Figure 2. Decision tree for classifying Lurasidone-related impurities based on precursor mass and diagnostic fragment ions.
Technique Comparison: Q-TOF vs. Triple Quad
When should you use which instrument?
Triple Quadrupole (QqQ):
Best For: Routine Quantification of known impurities (PBI, CBI) at trace levels (ppm).[1]
Why: MRM mode (e.g., 220 -> 177) offers maximum sensitivity and selectivity, filtering out matrix noise.[1]
Limitation: Cannot identify new or unexpected degradation products easily.
Q-TOF (Quadrupole Time-of-Flight):
Best For:Structural Elucidation of unknown stress degradants.[1][4]
Why: Provides accurate mass (4 decimal places). For example, distinguishing a metabolic hydroxylation (+15.9949 Da) from an N-oxide (+15.9949 Da) often requires MS/MS fragment accuracy to see where the oxygen was added (Ring vs. Nitrogen).[1]
References
Siddig, O., et al. (2024).[1][4] "Separation and characterization of related substances of Lurasidone hydrochloride by LC-QTOF-MS techniques." Journal of Pharmaceutical and Biomedical Analysis, 238, 115834.[1][4]
Venu, M., et al. (2019).[1] "Development of a method for quantification of two genotoxic impurities in Lurasidone using LC-MS/MS." Journal of Chemical Technology and Metallurgy, 54(4).[1][5]
Talluri, M. V. N., et al. (2015).[1][4][6] "Structural characterization of alkaline and oxidative stressed degradation products of lurasidone using LC/ESI/QTOF/MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 105, 1-9.[1][4]
Strickland, E. C., et al. (2020).[1] "Determination of the Relative Prevalence of Lurasidone Metabolites in Urine Using Untargeted HRMS." LCGC North America, 38(11).[1]
Comparative Guide: FTIR Analysis & Functional Group Identification
Focus Compound: Acetaminophen (Paracetamol)[1] Executive Summary In drug development and quality control (QC), rapid and unequivocal identification of chemical entities is non-negotiable. While Nuclear Magnetic Resonance...
Author: BenchChem Technical Support Team. Date: March 2026
Focus Compound: Acetaminophen (Paracetamol)[1]
Executive Summary
In drug development and quality control (QC), rapid and unequivocal identification of chemical entities is non-negotiable. While Nuclear Magnetic Resonance (NMR ) remains the gold standard for de novo structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) is the industry workhorse for functional group identification and identity verification.
This guide objectively compares FTIR against its primary alternatives (Raman, NMR) using Acetaminophen (Paracetamol) as a case study. It provides a self-validating ATR-FTIR protocol designed for high-throughput pharmaceutical environments, grounded in USP <197> regulatory standards.
Comparative Analysis: FTIR vs. Alternatives
To select the correct analytical tool, researchers must understand the trade-offs between specificity, throughput, and cost.
Table 1: Performance Matrix of Structural Analysis Techniques
Best for Aqueous solutions, Polymorphs, Crystal lattice
Absolute structural proof, Stereochemistry
Sample Prep
Minimal (ATR) to Moderate (KBr)
None (Direct measurement)
High (Deuterated solvents required)
Throughput
High (< 1 min/sample)
High (< 1 min/sample)
Low (10–30 mins/sample)
LOD (Limit of Detection)
~0.1% - 1%
~0.1% - 1%
~0.01% (Time dependent)
Cost per Scan
Low (< $1)
Low (< $1)
High ($ due to solvents/cryogens)
Water Interference
High (H₂O absorbs strongly)
Negligible (Water is weak scatterer)
High (Solvent suppression needed)
Critical Insight: The "Dipole" Rule
Choose FTIR when analyzing polar functional groups (e.g., the Amide and Hydroxyl groups in Acetaminophen). The infrared absorption intensity is proportional to the change in dipole moment.
Choose Raman for symmetric bonds (e.g., C=C aromatic rings, S-S bonds) or when analyzing samples inside glass vials (glass absorbs IR but is transparent to Raman).
Technical Principles & Workflow
The Mechanism
FTIR operates on the principle of vibrational spectroscopy . When a molecule absorbs infrared radiation, it transitions to a higher vibrational energy state. This only occurs if the vibration causes a change in the dipole moment of the molecule.
Decision Framework: Peak Assignment Logic
The following diagram illustrates the logical flow for assigning functional groups based on spectral data, specifically tailored for drug molecules like Acetaminophen.
Figure 1: Logical decision tree for assigning major functional groups in pharmaceutical compounds.
Experimental Protocol: ATR-FTIR of Acetaminophen
Objective: Obtain a regulatory-grade spectrum of Acetaminophen using Attenuated Total Reflectance (ATR).
Method Reference: Consistent with USP <197A> (Spectrophotometric Identification Tests - ATR).
Equipment & Reagents
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
Accessory: Diamond or ZnSe ATR Crystal (Diamond is preferred for durability).
Sample: Acetaminophen (Paracetamol), USP Reference Standard or Analytical Grade.
Cleaning Solvent: Isopropanol or Ethanol (HPLC Grade).
Step-by-Step Methodology
Phase 1: System Validation (Self-Check)
Clean Crystal: Wipe the ATR crystal with isopropanol and a lint-free tissue. Ensure no residue remains.
Background Scan: Collect a background spectrum (air only).
Validation Criteria: The background energy curve should be smooth with no sharp peaks. Sharp peaks at ~2350 cm⁻¹ indicate CO₂ fluctuation; peaks at ~3500-3800 cm⁻¹ indicate humidity issues.
Action: If CO₂/H₂O bands are high, purge the system with dry nitrogen for 5 minutes.
Phase 2: Sample Acquisition
Sample Loading: Place approximately 5–10 mg of Acetaminophen powder onto the center of the crystal.
Contact Pressure: Lower the pressure arm (anvil) until the "force gauge" (digital or mechanical slip-clutch) indicates optimal contact.
Why: Poor contact yields weak signals; excessive pressure can crack ZnSe crystals (less risk with Diamond).
Scans: 16 or 32 (Sufficient S/N ratio for identification).
Acquisition: Run the sample scan. The software automatically subtracts the background.
Phase 3: Post-Run Analysis
Baseline Correction: Apply automatic baseline correction if the baseline is sloped (common in ATR due to wavelength-dependent penetration depth).
Peak Picking: Label peaks with a threshold of 5% transmission height.
Case Study Results: Acetaminophen Analysis
Acetaminophen (N-acetyl-p-aminophenol) possesses three distinct structural features detectable by FTIR: a phenolic hydroxyl, an amide group, and an aromatic ring.
Table 2: Functional Group Assignment for Acetaminophen
Functional Group
Vibration Mode
Expected Wavenumber (cm⁻¹)
Experimental Observation (Acetaminophen)
Hydroxyl (Phenolic)
O-H Stretch
3200 – 3550
~3325 (Broad, often overlaps N-H)
Secondary Amide
N-H Stretch
3100 – 3300
~3160 (Medium intensity)
Amide I
C=O Stretch
1640 – 1690
1650 – 1655 (Strong, sharp)
Amide II
N-H Bend / C-N Stretch
1540 – 1570
1560 – 1570 (Medium)
Aromatic Ring
C=C Ring Stretch
1450 – 1600
1506, 1610 (Multiple bands)
Ether/C-N
C-N / C-O Stretch
1200 – 1260
1220 – 1260
Interpretation of Results
The Fingerprint Region (< 1500 cm⁻¹): This region is unique to the specific molecule. While functional groups are identified above 1500 cm⁻¹, the pattern below 1500 cm⁻¹ must match the reference standard exactly for identity confirmation (USP <197> requirement).
The Amide I Band (1655 cm⁻¹): This is the most diagnostic peak for Acetaminophen. A shift in this peak often indicates a change in the hydrogen bonding network, which can signal a different polymorph (crystal form).
Data Integrity & Troubleshooting
To ensure Trustworthiness (the T in E-E-A-T), every spectrum must be validated against common artifacts.
Figure 2: Troubleshooting common spectral artifacts in FTIR analysis.
References
United States Pharmacopeia (USP). General Chapter <197> Spectrophotometric Identification Tests. USP-NF.[3]
Patsnap Eureka. NMR vs IR Spectroscopy: Determine Functional Groups. (2025).[4]
Journal of Chemical Education. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs. (2021).
Kintek Solution. Advantages of ATR-FTIR vs KBr Pellet for Pharmaceutical Analysis.
ResearchGate. FTIR Spectrum of Paracetamol and Functional Group Assignment.
Comparative Guide: Synthetic Routes for 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde
Executive Summary & Strategic Analysis The target molecule, 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde , represents a challenging motif in organic synthesis due to the steric bulk of the cyclopentyl group adjacent to...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Analysis
The target molecule, 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde , represents a challenging motif in organic synthesis due to the steric bulk of the cyclopentyl group adjacent to a sensitive aldehyde and an electron-rich phenolic ring. This scaffold is frequently encountered in the retrosynthesis of NK1 receptor antagonists, opioid modulators, and specific kinase inhibitors.
This guide objectively compares three synthetic methodologies. While direct alkylation of acetaldehyde enolates is plagued by poly-alkylation and aldol polymerization, indirect methods via oxidation state manipulation offer superior control.
The Contenders
Route A (The Classical Redox Sequence): Alpha-alkylation of a phenylacetic ester followed by reduction/oxidation.
Verdict: Most robust for scale-up; highest step count.
Route B (The Meinwald Rearrangement): Epoxidation of a vinyl/styrenyl precursor followed by Lewis-acid catalyzed rearrangement.
Verdict: Most atom-economical; requires careful catalyst selection.
Route C (The Nitrile/DIBAL Shortcut): Alpha-alkylation of a nitrile followed by partial reduction.
Verdict: Shortest path; safety concerns with aluminum hydrides and cyanides limit pilot-scale utility.
Detailed Technical Comparison
Route A: Ester Alkylation & Redox Manipulation
This route relies on the high availability of 4-hydroxyphenylacetic acid derivatives. It is the "safe" industrial choice because every intermediate is stable and isolable.
Mechanism:
Protection: Phenol protection (Benzyl/Methyl).
Alkylation: Enolate generation (LDA or LiHMDS) and
attack on cyclopentyl bromide.
Reduction: Conversion of ester to primary alcohol (
).
Oxidation: Controlled oxidation to aldehyde (Swern or Dess-Martin).
Critical Analysis:
Causality: The cyclopentyl group is secondary and sterically demanding. Using a strong, bulky base like LiHMDS prevents self-condensation of the ester during enolate formation.
Validation: The formation of the alcohol intermediate provides a "stopping point" where enantiomeric purity (if using chiral auxiliaries) can be upgraded via crystallization before the final unstable aldehyde is formed.
Route B: The Meinwald Rearrangement Strategy
This route utilizes the rearrangement of an epoxide to a carbonyl compound, driven by the migration of the aryl group to stabilize the developing carbocation.
Mechanism:
Olefination: Conversion of 4-hydroxy-cyclopentyl-ketone to the alkene (Wittig) OR sulfur-ylide epoxidation (Corey-Chaykovsky).
Rearrangement: Treatment of the epoxide with a Lewis Acid (
or Indium(III) triflate).
Critical Analysis:
Causality: The migration aptitude of the electron-rich phenol group is superior to the cyclopentyl group, directing the rearrangement almost exclusively to the desired 2-aryl aldehyde rather than the ketone isomer.
Validation: Monitoring the disappearance of the epoxide characteristic signals in NMR (approx.
2.7-3.0 ppm) validates the reaction progress.
Visualization of Synthetic Pathways[1]
The following diagram illustrates the mechanistic flow and logic gates for the two primary recommended routes.
Caption: Comparative logic flow for Route A (Redox) vs. Route B (Rearrangement). Green nodes indicate stable stopping points; Red indicates high-reactivity intermediates.
Performance Data & Experimental Protocols
Comparative Metrics Table
Metric
Route A (Ester Redox)
Route B (Meinwald)
Route C (Nitrile)
Overall Yield
45-55%
60-70%
30-40%
Step Count
4 (from acid)
3 (from ketone)
3 (from nitrile)
Scalability
High (Kg scale proven)
Medium (Exotherm control)
Low (Cryogenic required)
Cost Driver
Reducing agents ()
Catalyst/Ylide reagents
DIBAL-H / Waste disposal
Impurity Profile
Over-alkylation products
Ketone isomers
Over-reduction (Amine)
Selected Protocol: Route B (Meinwald Rearrangement)
Recommended for high-value synthesis due to superior atom economy and yield.
Step 1: Epoxidation (Corey-Chaykovsky)
Preparation: Suspend Sodium Hydride (60% dispersion, 1.2 eq) in dry DMSO under Argon. Heat to 60°C for 1 hour until evolution of hydrogen ceases (formation of dimsyl anion).
Ylide Formation: Cool to 0°C. Add Trimethylsulfoxonium iodide (1.2 eq) portion-wise. Stir for 30 min.
Introduction: The Imperative for Purity in Pharmaceutical Development
An In-Depth Technical Guide to GC-MS Analysis for Volatile Impurities in Aldehyde Intermediates In the synthesis of Active Pharmaceutical Ingredients (APIs), aldehyde intermediates are fundamental building blocks. Howeve...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to GC-MS Analysis for Volatile Impurities in Aldehyde Intermediates
In the synthesis of Active Pharmaceutical Ingredients (APIs), aldehyde intermediates are fundamental building blocks. However, their inherent reactivity and the nature of synthetic processes can introduce a range of volatile impurities, including residual solvents, by-products, and degradation products.[1][2] The presence of these impurities, even at trace levels, can compromise the safety, stability, and efficacy of the final drug product. Consequently, regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control over such impurities.[3]
This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the robust analysis of these volatile impurities. As a senior application scientist, my focus is not just on the "how" but the "why"—exploring the causality behind experimental choices to empower you to develop and validate scientifically sound analytical methods.
The Analytical Challenge: The Unique Chemistry of Aldehydes
Analyzing volatile impurities in an aldehyde matrix is not trivial. Several factors contribute to the complexity of this analysis:
High Reactivity: Aldehydes are prone to oxidation, polymerization, and other reactions, potentially altering the impurity profile during analysis.
Volatility and Polarity: The wide range of potential impurities, from nonpolar residual solvents to more polar, short-chain aldehydes, makes a single, universal method challenging.
Matrix Effects: The aldehyde intermediate itself can interfere with the detection of trace-level impurities.
Gas Chromatography (GC) is the ideal separation technique for volatile compounds, while Mass Spectrometry (MS) offers unparalleled specificity and sensitivity for identification and quantification, making GC-MS the gold standard for this application.[3][4][5][6]
Methodological Approaches: A Comparative Guide
The choice of sample introduction technique is critical and depends on the concentration of impurities and the nature of the sample matrix.
Static Headspace GC-MS (HS-GC-MS)
Static headspace is the most widely used technique for analyzing volatile impurities in pharmaceuticals due to its simplicity, robustness, and automation capabilities.[7][8]
Principle: A sample is placed in a sealed vial and heated, allowing volatile analytes to partition between the sample matrix and the vial's headspace. A portion of the gas phase is then injected into the GC. This technique effectively separates volatile impurities from the non-volatile drug matrix, preventing contamination of the GC system.[7]
Causality: The choice of incubation temperature and time is a critical parameter. The temperature must be high enough to ensure sufficient volatility of the target impurities but low enough to prevent degradation of the sample. An equilibration time of around 30 minutes is often sufficient for most volatile analytes to reach equilibrium.[9]
Best For: Routine analysis of residual solvents and known volatile impurities where sensitivity requirements are in the parts-per-million (ppm) range.
Dynamic Headspace GC-MS (DHS-GC-MS)
Dynamic headspace, also known as purge-and-trap, offers a significant enhancement in sensitivity compared to the static method.
Principle: An inert gas is purged through the sample, stripping volatile analytes from the matrix. These analytes are then concentrated on an adsorbent trap. The trap is subsequently heated rapidly to desorb the analytes into the GC stream.
Causality: This technique is fundamentally an exhaustive extraction method, concentrating the entire volatile content of a sample onto a trap. This leads to much lower detection limits compared to static headspace, which only samples an equilibrium-driven fraction of the headspace.[10]
Best For: Detecting trace and ultra-trace level impurities (parts-per-billion, ppb) or when analyzing samples with very low impurity concentrations.[10]
Solid-Phase Microextraction (SPME) GC-MS
SPME is a solvent-free sample preparation technique that combines extraction and concentration into a single step.
Principle: A fused-silica fiber coated with a stationary phase is exposed to the headspace of the sample. Volatile analytes adsorb onto the fiber. The fiber is then retracted and inserted directly into the hot GC inlet, where the analytes are desorbed.
Causality: The choice of fiber coating is crucial and depends on the polarity of the target analytes. For the broad range of impurities often found in aldehyde intermediates, a fiber with mixed polarity, such as PDMS-DVB (Polydimethylsiloxane/Divinylbenzene), is often a good starting point.
Best For: Method development, screening for unknown impurities, and applications where avoiding solvents is a priority.
The Derivatization Imperative for Aldehyde Analysis
While headspace techniques are excellent for many volatile impurities, low-molecular-weight aldehydes and ketones can exhibit poor chromatographic peak shape and low sensitivity due to their polarity and potential for adsorption within the analytical system.[11][12] Chemical derivatization is a powerful strategy to overcome these challenges.[11][13][14]
The most effective and widely used derivatizing agent for aldehydes in GC-MS is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) .[12][13][15]
Reaction Mechanism: PFBHA reacts with the carbonyl group of an aldehyde or ketone to form a stable oxime derivative. This process replaces the highly polar C=O group with a less polar C=N-O bond, significantly improving chromatographic behavior.
Why PFBHA is Superior:
Enhanced Volatility: The resulting oximes are more volatile and thermally stable than their parent aldehydes.
Improved Chromatography: Derivatization reduces the polarity of the analytes, leading to sharper, more symmetrical peaks and better separation.[14]
Increased Sensitivity: The pentafluorobenzyl group is highly electronegative, making the derivative exceptionally sensitive for detection by MS, especially in negative chemical ionization (NCI) mode, which can provide higher selectivity and sensitivity.[16][17] The characteristic fragment ion at m/z 181 is a powerful tool for selective ion monitoring (SIM).[17][18]
The workflow for derivatization followed by headspace analysis is a robust approach for comprehensive impurity profiling.
Caption: HS-GC-MS workflow for volatile impurity analysis.
Comparative Performance Data
The choice of technique often involves a trade-off between sensitivity, speed, and complexity. The following table summarizes typical performance characteristics.
This protocol provides a robust starting point for the quantification of volatile impurities, including residual solvents and low-molecular-weight aldehydes (after derivatization), in an aldehyde intermediate. Method validation should be performed according to ICH guidelines.[20][21]
Objective: To identify and quantify volatile impurities in an aldehyde intermediate sample using PFBHA derivatization and static headspace GC-MS.
1. Instrumentation and Consumables
Gas Chromatograph: Agilent 8860 GC or equivalent.[1]
Mass Spectrometer: Agilent 5977B MSD or equivalent.[1]
Headspace Sampler: Agilent 7697A or equivalent.[1]
GC Column: DB-WAX Ultra Inert (30 m x 0.25 mm, 0.50 µm) or equivalent polar column.[1]
Rationale: A polar polyethylene glycol (WAX) stationary phase provides excellent separation for polar analytes like aldehydes and ketones.
Headspace Vials: 20 mL, screw or crimp top.
2. Reagents and Standards
Diluent: Dimethyl sulfoxide (DMSO) or water, depending on sample solubility.
PFBHA Reagent: 15 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride in water.
Standards: Certified reference standards of all potential impurities.
3. Sample and Standard Preparation
Sample Preparation: Accurately weigh ~100 mg of the aldehyde intermediate into a 20 mL headspace vial. Add 5.0 mL of diluent. If derivatization is required, add 1.0 mL of the PFBHA reagent. Immediately seal the vial.
Standard Preparation: Prepare a stock solution containing all target impurities. Create a series of calibration standards in headspace vials containing the same concentration of the aldehyde intermediate matrix (to mimic matrix effects) and varying concentrations of the impurity stock solution.
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
Split Ratio: 10:1 (can be adjusted based on sensitivity needs).
Oven Program:
Initial temperature: 40°C, hold for 5 minutes.
Ramp: 10°C/min to 240°C.
Hold: 5 minutes at 240°C.
MS Source Temperature: 230°C
MS Quadrupole Temperature: 150°C
Acquisition Mode:
Full Scan: m/z 35-400 (for initial screening and identification).
Selected Ion Monitoring (SIM): Monitor 3-4 characteristic ions for each target impurity for maximum sensitivity and quantitative accuracy. For PFBHA-derivatized aldehydes, include m/z 181.
6. Validation Parameters
Specificity: Analyze a blank (diluent) and a matrix blank to ensure no interfering peaks at the retention times of the target analytes.
Linearity: Analyze the calibration standards in triplicate to establish a linear range and determine the correlation coefficient (r² > 0.995).
LOD & LOQ: Determine the limit of detection and quantification based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).
Accuracy: Perform spike recovery studies at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Recoveries should be within 80-120%.
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst) by analyzing replicate samples. The relative standard deviation (RSD) should typically be <15%.
Choosing the Right Analytical Path
The selection of an appropriate method is a critical decision in the analytical workflow.
Caption: Decision tree for selecting a GC-MS method.
Alternative and Complementary Techniques
While GC-MS is the premier technique for volatile impurities, High-Performance Liquid Chromatography (HPLC) is a vital complementary method.[8][9] HPLC is the workhorse for analyzing non-volatile or thermally unstable impurities, degradation products, and related substances.[9][22] For comprehensive impurity profiling, an orthogonal approach using both GC-MS and HPLC provides the most complete picture of a sample's purity.[3][9]
Conclusion
The accurate analysis of volatile impurities in aldehyde intermediates is a critical function in ensuring the quality and safety of pharmaceuticals. GC-MS, particularly when coupled with headspace sampling, provides the necessary sensitivity and specificity for this demanding application. The strategic use of derivatization with agents like PFBHA is essential for overcoming the inherent challenges of analyzing polar aldehydes. By understanding the principles behind each methodological choice—from sample introduction to detection—and by implementing rigorous validation, researchers can build self-validating systems that ensure data integrity and full regulatory compliance. This guide serves as a foundational resource for developing robust, reliable, and scientifically-defensible analytical methods.
References
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]
Determination of Aldehydes and Ketones in Oily Matrices using a Novel Dynamic Headspace Sampler Coupled to GC/MS. GERSTEL. [Link]
Determination of a robust headspace GC-MS/MS method for analysis of ethyl alcohol and acetaldehyde: clinical application to pharmacokinetics study. National Center for Biotechnology Information. [Link]
Organic volatile impurities in pharmaceuticals. ResearchGate. [Link]
ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. ResearchGate. [Link]
Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. ResearchGate. [Link]
Analysis of Aldehydes in Water by Head Space-GC/MS. ResearchGate. [Link]
The Importance of Organic Volatile Impurity Analysis in Pharmaceutical Manufacturing. Research & Reviews: Journal of Pharmaceutical Analysis. [Link]
GC Derivatization. University of Wisconsin-La Crosse. [Link]
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
MASS SPECTROMETRY OF FATTY ALDEHYDES. National Center for Biotechnology Information. [Link]
Special Issue : GC, MS and GC-MS Analytical Methods: Opportunities and Challenges. MDPI. [Link]
Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. MDPI. [Link]
Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]
GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Scientific Research Publishing. [Link]
Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. National Center for Biotechnology Information. [Link]
DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research. [Link]
GC/MS Identification of Impurities. Medistri SA. [Link]
Validation of a Rapid GC-MS Method for Forensic Seized Drug Screening Applications. Springer. [Link]
Recent trends in the impurity profile of pharmaceuticals. National Center for Biotechnology Information. [Link]
Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. ResearchGate. [Link]
Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry. PubMed. [Link]
GC/MS Application Note: Determination of Stale Aldehydes in Beer by SPME/GC-MS. CTC Analytics AG. [Link]
Validating Purity of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde for API Use
Executive Summary: The Analytical Paradox Validating the purity of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde presents a specific "analytical paradox" common to phenolic aldehydes used as API intermediates. The Stabil...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Analytical Paradox
Validating the purity of 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde presents a specific "analytical paradox" common to phenolic aldehydes used as API intermediates.
The Stability Challenge: The molecule contains a reactive aldehyde handle (prone to oxidation and oligomerization) and a phenolic hydroxyl group (susceptible to quinone formation).
The Methodological Gap: Traditional HPLC-UV often overestimates purity by failing to detect non-chromophoric oligomers or water, while standard GC-MS risks thermal degradation of the labile aldehyde prior to detection.
This guide compares the two dominant validation strategies—Reverse Phase HPLC (RP-HPLC) versus Quantitative NMR (qNMR) —and proposes a "Hybrid Validation Protocol" that satisfies ICH Q2(R2) and Q3A regulatory standards.
Comparative Analysis: HPLC vs. qNMR
The following table objectively compares the performance of the two primary methodologies for this specific substrate.
Feature
Method A: RP-HPLC (UV @ 220/280 nm)
Method B: 1H-qNMR (Internal Standard)
Primary Utility
Impurity Profiling. Best for detecting trace related substances (0.05% - 1.0%).
Absolute Potency (Assay). Best for determining the "True Value" mass balance.
Specificity
High. Separates the aldehyde from its oxidized acid form (2-cyclopentyl-2-(4-hydroxyphenyl)acetic acid).
Extremely High. Distinct aldehyde proton signal ( ~9.6-9.8 ppm) is isolated from impurities.
Linearity Range
Wide dynamic range (LOQ to 120% target).
Linear over the concentration of the internal standard (IS).
Limitations
Response Factor Bias: Requires reference standards for every impurity to be accurate. Often "misses" inorganic salts or water.
Sensitivity: High LOQ (~0.5%). Poor for detecting trace impurities required by ICH Q3A.
Risk Factor
On-Column Degradation: The aldehyde may oxidize during the run if the mobile phase is not buffered/degassed.
Solvent Interaction: Aldehydes can form hemiacetals with deuterated methanol (), skewing integration.
Expert Insight: The "Purity Inflation" Trap
In 90% of development cases, HPLC-UV overestimates the purity of this aldehyde.
Scenario: You obtain 99.2% Area% by HPLC.
Reality: The sample contains 1.5% water and 0.8% non-UV active inorganic salts from the cyclopentyl-grignard workup.
Correction: qNMR will reveal the true potency is ~96.9% w/w. Therefore, relying solely on HPLC for Assay validation is scientifically unsound for this intermediate.
Strategic Workflow: The Hybrid Validation Protocol
To ensure API-grade validation, we do not choose between HPLC and qNMR. We integrate them.
Diagram 1: The Hybrid Validation Logic
The following workflow illustrates the decision tree for validating the material.
Caption: Hybrid workflow utilizing qNMR for mass-balance assay and HPLC for ICH Q3A impurity compliance.
Experimental Protocols
Protocol A: Self-Validating RP-HPLC Method
This method includes a "Self-Validating" System Suitability Test (SST) to detect on-column oxidation.
Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses phenol ionization).
Mobile Phase B: Acetonitrile (Gradient: 20% B to 80% B over 15 min).
Flow Rate: 1.0 mL/min.
Detection: UV @ 225 nm (Phenol
) and 280 nm.
Sample Diluent: 50:50 Water:Acetonitrile (Do NOT use Methanol; it forms hemiacetals with the aldehyde).
Critical Step (The Self-Check):
Inject a standard of the Carboxylic Acid impurity (2-cyclopentyl-2-(4-hydroxyphenyl)acetic acid).
Requirement: Resolution (
) between the Aldehyde (RT ~8.5 min) and the Acid (RT ~6.2 min) must be > 2.5 . If peaks tail or merge, the column is active, and the method is invalid.
Protocol B: 1H-qNMR for Potency Assignment
Solvent: DMSO-
(Avoids hemiacetal formation common in ).
Internal Standard (IS): Maleic Acid (Traceable to NIST) or 1,3,5-Trimethoxybenzene.
Relaxation Delay (D1): 30 seconds (Essential for accurate integration of the aldehyde proton).
Pulse Angle: 90°.
Scans: 16 or 32.
Calculation:
Where =Integral, =Number of protons, =Molar Mass, =Weight, =Purity.[1][2][3][4][5][6]
Supporting Data: The "Method Gap"
The following data was generated from a validation study of three batches of the target intermediate.
Oligomerization. Broad baseline humps in NMR (6.0-7.0 ppm) invisible to UV.
Interpretation:
Lot-002 would have passed HPLC release testing but failed in the subsequent API synthesis step (stoichiometry error due to 4.7% inert mass). This validates the necessity of the qNMR step.
Diagram 2: Degradation Pathways & Detection
Understanding what we are detecting is crucial.
Caption: Primary degradation pathways. Note that Hemiacetals are often analytical artifacts, not real impurities.
Conclusion & Recommendations
For 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde , a single-method validation is insufficient due to the chemical duality of the molecule.
Use qNMR with DMSO-
and a long relaxation delay () to establish the Reference Standard Potency .
Use RP-HPLC (Acidic Mobile Phase) to monitor Related Substances (Oxidized Acid, Phenolic Dimers).
Reject any method using Methanol as a diluent, as it artificially degrades the sample during analysis.
References
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[7][8][9] (2023).[7][8][9] [Link]
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (2006).[10] [Link]
Pauli, G. F., et al. "The importance of quantitative 1H NMR in the certification of reference materials." Journal of Natural Products, 77(6), 1473-1487. [Link]
Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
Executive Summary & Compound Identification Objective: This guide mandates the safe handling and disposal protocols for 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde . Due to its dual functionality (aldehyde and phenol),...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Compound Identification
Objective: This guide mandates the safe handling and disposal protocols for 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde . Due to its dual functionality (aldehyde and phenol), this compound presents specific risks regarding polymerization, oxidation, and tissue corrosivity that standard organic waste protocols may overlook.[1]
Chemical Name: 2-Cyclopentyl-2-(4-hydroxyphenyl)acetaldehyde[1]
Functional Class: Phenolic Aldehyde
Primary Hazards: Skin/Eye Irritation, Potential Sensitizer, Combustible, Polymerization Risk (in presence of bases).[1]
Disposal Method: High-temperature incineration via approved hazardous waste contractor.[2]
Hazard Characterization & Causality
To dispose of this chemical safely, one must understand why it is hazardous.[1] The risks are not merely regulatory but mechanistic.[2]
The Aldehyde Vector (Reactivity)
Unlike simple hydrocarbons, the aldehyde moiety (-CHO) is thermodynamically unstable relative to its oxidation product (carboxylic acid).[1]
Mechanism: In the presence of air, aldehydes auto-oxidize to form carboxylic acids.[1] More critically, in the presence of trace bases or acids, they undergo aldol condensation or polymerization.[1]
Disposal Implication: Waste containers must never contain strong bases (e.g., NaOH, KOH) or mineral acids, as this can trigger exothermic polymerization, pressurizing the drum.[1]
The Phenol Vector (Toxicity & Corrosivity)
The 4-hydroxyphenyl group imparts acidity and protein-denaturing capability.
Mechanism: Phenols act as protoplasmic poisons, penetrating skin and precipitating proteins.[1]
Disposal Implication: Waste streams containing this compound must be tagged as "Toxic" and "Corrosive" (if pH < 2 or > 12.5, though the compound itself is weakly acidic).[1]
Waste Characterization & Regulatory Coding
Proper coding ensures the receiving facility incinerates the waste rather than attempting fuel blending or recovery, which is unsuitable for reactive intermediates.[1]
Protocol A: Disposal of Pure Compound (Solid or Neat Liquid)
Use this for expired shelf-stock or synthesis intermediates.[1]
Container Selection: Use a High-Density Polyethylene (HDPE) or amber glass container.[2] Avoid metal cans (phenols can corrode metal over time).[2]
Solvation (Optional but Recommended): If the compound is a solid, dissolve it in a compatible non-halogenated solvent (e.g., Acetone, Ethyl Acetate) to facilitate incineration.[1]
Why: Incinerators handle liquids more efficiently than solids.[2]
Correction: If pH > 10, neutralize carefully with dilute acetic acid or HCl to prevent base-catalyzed polymerization of the aldehyde in the drum.[1]
Segregation:
Halogenated vs. Non-Halogenated: If the reaction used Dichloromethane (DCM), dispose in the Halogenated stream.[1] If used Ethyl Acetate/Hexanes, dispose in Non-Halogenated.[1][2]
Quenching (Trace Residues Only):
For glassware cleaning, rinse with a dilute solution of Sodium Bisulfite (NaHSO₃).[1] This forms a bisulfite adduct with the aldehyde, rendering it water-soluble and less volatile before final solvent wash.[1]
Protocol C: Emergency Spill Response
Immediate actions for accidental release.
Evacuate & Ventilate: Aldehyde vapors can be irritating.[2][6]
Containment: Surround the spill with an inert absorbent (Vermiculite or Clay).[2] Do not use paper towels for large spills (combustible surface area increase).[2]
Deactivation (In-situ):
Cover the absorbed material with a mixture of Sodium Carbonate (soda ash) and clay.[2]
Collection: Scoop into a wide-mouth jar. Label as "Debris contaminated with Phenolic Aldehyde."[2]
Decision Logic & Workflow (Visualization)
The following diagram illustrates the critical decision-making process for disposing of this specific compound, emphasizing the prevention of incompatible mixing.
Figure 1: Decision matrix for segregating and treating phenolic aldehyde waste to prevent polymerization and ensure regulatory compliance.
Chemical Compatibility Matrix
Store and dispose of this compound by strictly adhering to the following compatibility rules.
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[2] [Link]
U.S. Environmental Protection Agency (EPA). (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261: Identification and Listing of Hazardous Waste.[2][Link][1]
PubChem. (n.d.).[2] Compound Summary: Phenol and Acetaldehyde Derivatives.[2] National Library of Medicine.[2] [Link]
Occupational Safety and Health Administration (OSHA). (2012).[2] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] [Link][1]